(2S)-2'-Methoxykurarinone
説明
This compound has been reported in Sophora flavescens with data available.
Structure
3D Structure
特性
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQQSUPNZAWEY-OSPHWJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S)-2'-Methoxykurarinone: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2'-Methoxykurarinone, a prenylated flavanone (B1672756), has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, detailed protocols for its extraction and isolation, and comprehensive analytical data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The sole identified natural source of this compound is the dried root of Sophora flavescens Ait.[1], a perennial shrub belonging to the Leguminosae family. Commonly known as "Ku Shen" in traditional Chinese medicine, the roots of this plant are rich in a variety of bioactive compounds, most notably alkaloids and flavonoids. This compound is a constituent of the flavonoid fraction of the root extract.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₆ | [1] |
| Molecular Weight | 452.5 g/mol | [1] |
| Appearance | Not consistently reported, likely a pale yellow amorphous powder or oil | - |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), acetone, ethyl acetate (B1210297), dichloromethane (B109758) | General flavonoid solubility |
Isolation Methodologies
The isolation of this compound from the roots of Sophora flavescens is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields for the pure compound are not consistently reported in the literature, a general workflow can be established based on common practices for the isolation of prenylated flavonoids from this plant source.
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are a composite of methodologies reported for the isolation of flavonoids from Sophora flavescens.
Protocol 1: Extraction and Fractionation
-
Preparation of Plant Material: Procure commercially available dried roots of Sophora flavescens. Grind the roots into a coarse powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered roots (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 24-72 hours for each extraction.
-
Alternatively, perform reflux extraction with methanol or 95% ethanol for 2-3 hours for each extraction cycle.
-
Combine the filtrates from all extractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water (e.g., 1 L) and partition successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (or chloroform), and ethyl acetate (e.g., 3 x 1 L of each solvent).
-
This compound, being a moderately polar flavonoid, is expected to be enriched in the dichloromethane and/or ethyl acetate fractions.
-
Concentrate the desired fractions under reduced pressure.
-
Protocol 2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the flavonoid-rich fraction (e.g., from ethyl acetate) to column chromatography on a silica gel (100-200 or 200-300 mesh) column.
-
Equilibrate the column with a non-polar solvent such as n-hexane or a mixture of n-hexane and ethyl acetate.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane:ethyl acetate (e.g., 100:1) and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate:methanol.
-
Collect fractions of a suitable volume (e.g., 250 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 3:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Fractions showing a similar profile with a spot corresponding to the expected Rf value of this compound are combined.
-
-
Further Purification (if necessary):
-
The combined fractions may require further purification. This can be achieved by:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Utilize a C18 column with a mobile phase gradient of methanol-water or acetonitrile-water.
-
Sephadex LH-20 Column Chromatography: Use methanol as the mobile phase to separate compounds based on molecular size and polarity.
-
-
Analytical Data and Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
While a complete, unified dataset is not available in a single public source, the following table summarizes the expected spectroscopic data based on the known structure and data for similar flavonoids.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals include those for aromatic protons on the A and B rings, a characteristic ABX system for the protons at C-2 and C-3 of the flavanone skeleton, methoxy (B1213986) group singlets, and signals corresponding to the lavandulyl side chain (including olefinic and methyl protons). |
| ¹³C NMR | Approximately 27 carbon signals are expected, including those for carbonyl (C-4), oxygenated aromatic carbons, olefinic carbons, aliphatic carbons of the flavanone ring and the lavandulyl group, and methoxy carbons. |
| HRESIMS | The high-resolution mass spectrum should show a prominent [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the compound (C₂₇H₃₂O₆). |
Logical Relationship for Structural Elucidation
The process of confirming the structure of an isolated natural product follows a logical progression of analytical techniques.
Caption: Logical workflow for the structural elucidation of a natural product.
Conclusion
This technical guide has outlined the natural source and a comprehensive, albeit generalized, protocol for the isolation of this compound from the roots of Sophora flavescens. The provided methodologies and analytical data serve as a foundational resource for researchers aiming to isolate this compound for further pharmacological investigation and potential drug development. It is recommended that researchers consult the primary literature for more specific details that may be pertinent to their particular experimental setup.
References
The Discovery and Bioactivity of (2S)-2'-Methoxykurarinone in Sophora flavescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-Methoxykurarinone is a significant lavandulylated flavanone (B1672756) first isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of its discovery, characterization, and known biological activities, with a focus on its cytotoxic and anti-inflammatory properties. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This compound has demonstrated notable cytotoxic effects against human myeloid leukemia HL-60 cells and exhibits anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties[1][2].
Physicochemical Properties and Quantitative Data
This compound is a dimethoxyflavanone, structurally related to (2S)-(-)-kurarinone, with a methoxy (B1213986) group replacing the hydroxyl group at the 2' position. The following tables summarize the key physicochemical properties and reported bioactivity data for this compound and related compounds from Sophora flavescens.
| Property | Value | Source |
| Molecular Formula | C27H32O6 | PubChem |
| Molecular Weight | 452.5 g/mol | PubChem |
| Appearance | Not specified in abstracts | - |
| Solubility | Soluble in DMSO | MedChemExpress |
Table 1: Physicochemical Properties of this compound
| Compound | Cell Line | Bioactivity | IC50 Value | Source |
| This compound | HL-60 (human myeloid leukemia) | Cytotoxicity | Not explicitly stated in abstracts | Kang et al., 2000[2] |
| Kurarinone (B208610) | THP-1 (human monocytic cell line) | Inhibition of MCP-1 induced migration | 19.2 µg/mL | - |
| Sophoraflavanone G | HL-60 (human myeloid leukemia) | Apoptosis induction | Not explicitly stated in abstracts | MedChemExpress |
| Leachianone A | HL-60 (human myeloid leukemia) | Cytotoxicity | Not explicitly stated in abstracts | Kang et al., 2000[2] |
Table 2: Cytotoxic Activity of Flavanones from Sophora flavescens
| Compound | Assay | Effect | Concentration | Source |
| This compound (MOK) | TNF-α and IL-1β-induced CTACK/CCL27 production in HaCaT keratinocytes | Suppression | Pretreatment with MOK | Jeong S et al., 2010[3] |
| This compound (MK) | RANKL-induced osteoclast differentiation | Inhibition | Dose-dependent | Kim JY et al., 2014[1] |
| Kurarinone | LPS-induced Il-1β and iNos mRNA expression in RAW264.7 macrophages | Suppression | Pretreatment with kurarinone | - |
Table 3: Anti-inflammatory Activity of this compound and Related Compounds
Experimental Protocols
The following sections detail the general methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on established techniques and information from related studies. For the exact protocols, consultation of the primary literature is recommended.
Isolation and Purification of this compound
The initial isolation of this compound was reported by Kang et al. (2000) from the roots of Sophora flavescens[2]. While the detailed protocol is in the full publication, a general procedure for isolating flavonoids from this plant involves the following steps:
-
Extraction: The dried and powdered roots of Sophora flavescens are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like reflux or maceration.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and polyamide. Elution is performed with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques[2]:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between protons and carbons.
-
Optical Rotation: To determine the stereochemistry of the molecule, specifically the (2S) configuration.
-
Comparison with Known Compounds: The spectral data is compared with that of known related compounds, such as kurarinone and sophoraflavanone G, to confirm the structure.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound against human myeloid leukemia HL-60 cells was a key finding in its initial discovery[2]. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is as follows:
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Western Blot Analysis for NF-κB and HO-1
The anti-inflammatory effects of this compound are mediated, in part, through the modulation of the NF-κB and Heme Oxygenase-1 (HO-1) signaling pathways[3]. Western blotting is a common technique to assess the levels of key proteins in these pathways.
-
Cell Culture and Treatment: A suitable cell line (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) is cultured and treated with an inflammatory stimulus (e.g., TNF-α, IL-1β, or LPS) in the presence or absence of this compound for a specified time.
-
Protein Extraction: The cells are lysed to extract total cellular proteins. The protein concentration of each sample is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, IκBα, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: General experimental workflow for the discovery of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Induction of the Nrf2/HO-1 signaling pathway by this compound.
Conclusion
This compound, a lavandulyl flavanone from Sophora flavescens, has emerged as a compound of significant interest due to its pronounced cytotoxic and anti-inflammatory activities. Its discovery has opened new avenues for research into the therapeutic potential of natural products derived from traditional medicinal plants. The mechanisms of action, particularly the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, provide a solid foundation for further investigation into its potential as a lead compound in the development of novel anticancer and anti-inflammatory agents. This technical guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this promising natural product.
References
- 1. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-2'-Methoxykurarinone: A Technical Guide for Researchers
(2S)-2'-Methoxykurarinone , a natural flavonoid compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, biological activities, and the molecular mechanisms underlying its effects, with a focus on its potential applications in drug discovery and development.
Chemical Structure and Properties
This compound is a prenylated flavanone (B1672756) distinguished by a methoxy (B1213986) group at the 2'-position of the B-ring. Its chemical identity is well-characterized, and its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one[1][2] |
| Synonyms | 2'-O-Methylkurarinone, 2'-Methoxykurarinone[2][3][4] |
| Molecular Formula | C₂₇H₃₂O₆[1][2] |
| Molecular Weight | 452.54 g/mol [1][3] |
| CAS Number | 270249-38-2[2][3][4] |
| Botanical Source | Roots of Sophora flavescens[1][3][4] |
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological effects, positioning it as a promising candidate for further investigation in various therapeutic areas.
Anti-inflammatory and Immunomodulatory Effects
The compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to modulate key inflammatory pathways, suggesting its potential in the management of inflammatory conditions.[3][4] Specifically, it has been shown to suppress the expression of cutaneous T cell-attracting chemokine (CTACK/CCL27) in human keratinocytes, a key factor in inflammatory skin diseases. This effect is mediated, at least in part, through the induction of heme oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway.
Antineoplastic Activity
This compound has displayed cytotoxic activity against certain cancer cell lines, including human myeloid leukemia HL-60 cells, indicating its potential as an antineoplastic agent.[1][3][4]
Inhibition of Osteoclastogenesis
One of the most well-documented activities of this compound is its ability to inhibit osteoclastogenesis and bone resorption.[3][4] This effect is primarily achieved through the down-regulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.
Other Activities
The compound has also been reported to possess antipyretic and antidiabetic properties.[3][4] Notably, it exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, with a reported IC50 value of 155 µM.[3]
Signaling Pathway Modulation: Inhibition of RANKL-Induced Osteoclastogenesis
This compound exerts its inhibitory effect on osteoclast differentiation by targeting multiple key components of the RANKL signaling cascade. Upon binding of RANKL to its receptor RANK, a series of downstream signaling events are initiated, culminating in the activation of transcription factors essential for osteoclastogenesis. This compound intervenes in this process by suppressing the activation of Akt, p38, and JNK, which in turn leads to the downregulation of the master transcription factors for osteoclastogenesis, c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1).
References
- 1. Cytotoxic Activity of Compounds from Styrax obassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-2'-Methoxykurarinone: A Deep Dive into Preliminary Mechanisms of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(2S)-2'-Methoxykurarinone, a lavandulyl flavanone (B1672756) isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary studies have revealed its potential as an anti-inflammatory, antioxidant, and antineoplastic agent. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on key signaling pathways, quantitative data from preclinical studies, and detailed experimental methodologies.
Core Mechanisms of Action
Emerging evidence suggests that this compound exerts its biological effects through the modulation of several key cellular signaling pathways. These include the inhibition of pro-inflammatory and pro-survival pathways such as NF-κB, JAK/STAT, and PI3K/Akt, alongside the activation of the cytoprotective Keap1/Nrf2/HO-1 antioxidant response pathway. Furthermore, it has been shown to induce apoptosis in various cancer cell lines.
Data Presentation: Quantitative Insights
The following tables summarize the quantitative data from preliminary studies on this compound, providing a comparative look at its efficacy in different experimental models.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL-60 | Human Myeloid Leukemia | 13.7 | [1] |
| H1688 | Small Cell Lung Carcinoma | 12.5 ± 4.7 | [2] |
| H146 | Small Cell Lung Carcinoma | 30.4 ± 5.1 | [2] |
| A549 | Non-small Cell Lung Cancer | > 50 µg/mL | [3] |
| HCT-116 | Colon Cancer | 20.34 | [4] |
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Treatment Condition | Parameter Measured | Result | Reference |
| H1688 | 25 µM for 24h | Total Apoptotic Cells | 73.1% ± 3.0 | [2] |
| H1688 | 25 µM for 24h | Sub-G1 Phase Cells | 59.3% | [2] |
| A549 | 5 and 10 µg/mL for 24h | Sub-G1 DNA content | Dose-dependent increase | [3] |
| HCT-116 | IC50 (20.34 µM) | Apoptotic Cell Population | Increased | [4] |
Table 3: Modulation of Key Signaling Proteins by this compound
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HEK293 | 100 µg/mL | p-IκBα | Inhibited | [5] |
| A549 | 5, 10, 25 µM | p-Akt | Suppressed | [5] |
| HCT-116 | IC50 (20.34 µM) | p-STAT3 | Reduced | [4] |
| RAW264.7 | Varies | IL-1β and iNos mRNA | Suppressed | [6] |
| PC3, HaCaT, RAW264.7 | Varies | HO-1 mRNA | Induced |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its analysis.
Figure 1: Inhibition of NF-κB and MAPK Signaling Pathways.
Figure 2: Activation of the Keap1/Nrf2/HO-1 Pathway.
Figure 3: Inhibition of the JAK/STAT3 Signaling Pathway.
Figure 4: Inhibition of the PI3K/Akt Signaling Pathway.
Figure 5: General Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is designed to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, HCT-116, RAW264.7) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for specified time periods. Include a vehicle control (e.g., DMSO).
-
For inflammatory models, stimulate cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a designated time before or during treatment.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. The supernatant contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-HO-1, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of target genes modulated by this compound.
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the Western Blot protocol.
-
-
RNA Extraction:
-
Extract total RNA from cells using a commercial RNA extraction kit (e.g., TRIzol) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., HO-1, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
The preliminary studies on this compound highlight its potential as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer cell survival provides a strong rationale for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding and potential clinical application of this promising natural compound. Future studies should focus on elucidating the precise molecular interactions, conducting more extensive in vivo efficacy and safety studies, and exploring its therapeutic potential in a broader range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kurarinone targets JAK2-STAT3 signaling in colon cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of (2S)-2'-Methoxykurarinone: A Technical Guide for Researchers
An In-depth Exploration of the Therapeutic Potential of a Promising Natural Flavonoid
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity screening of (2S)-2'-Methoxykurarinone, a prenylated flavonoid isolated from the roots of Sophora flavescens. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we summarize key findings on its cytotoxic, antioxidant, and anti-inflammatory activities, providing detailed experimental protocols and elucidating its mechanisms of action through signaling pathway diagrams.
Executive Summary
This compound has emerged as a compound of significant interest due to its diverse pharmacological effects. This guide consolidates the current knowledge, presenting quantitative data on its bioactivities and detailed methodologies for its evaluation. The primary focus is on its cytotoxic effects on cancer cells, its capacity to neutralize free radicals, and its potent anti-inflammatory properties mediated through the modulation of key signaling pathways.
Data Presentation: A Quantitative Overview
The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the key findings, offering a clear comparison of its potency across different biological effects.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Human Myeloid Leukemia (HL-60) | MTT Assay | 13.7 | [1] |
Experimental Protocols: A Methodological Toolkit
To facilitate further research and ensure reproducibility, this section provides detailed protocols for the key experiments cited in the study of this compound and other flavonoids.
Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Target cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Materials:
-
This compound solution (in methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound solution.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the plot of scavenging activity against concentration.
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter vector (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows described.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Proposed apoptotic pathway induced by this compound.
Caption: General experimental workflow for screening this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. Its cytotoxic activity against leukemia cells, coupled with its predicted antioxidant and anti-inflammatory properties, warrants further investigation. Future research should focus on obtaining more extensive quantitative data for its antioxidant and antimicrobial activities against a broader range of targets. In vivo studies are also crucial to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The detailed protocols and pathway diagrams provided in this guide aim to facilitate these future research endeavors and accelerate the translation of this promising natural product into clinical applications.
References
An In-depth Technical Guide on the Solubility of (2S)-2'-Methoxykurarinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (2S)-2'-Methoxykurarinone, a naturally occurring flavanone (B1672756) isolated from the roots of Sophora flavescens. This compound, also known as 2'-O-Methylkurarinone, has garnered significant interest in the scientific community for its potential anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties[1][2]. A thorough understanding of its solubility is critical for in vitro and in vivo studies, as well as for the development of potential therapeutic formulations.
Quantitative Solubility Data
The solubility of this compound has been determined in various solvent systems, which is crucial for preparing stock solutions and formulations for experimental use. The data is summarized in the table below. It is important to note that for some solvent systems, sonication or heating may be required to achieve complete dissolution[1][2].
| Solvent/Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 24 | 53.03 | Sonication is recommended[2]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.52 | Results in a clear solution[1]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 5.52 | Requires sonication to achieve a clear solution[1]. |
Experimental Protocols
The following protocols provide standardized methods for determining the solubility of this compound.
Protocol 1: Preparation of Solubilized Formulations for In Vivo Studies
This protocol details the step-by-step preparation of a stock solution in a mixed solvent system, as is common for administering hydrophobic compounds in biological research[1].
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, a more concentrated initial stock in DMSO is required.
-
To prepare 1 mL of the final formulation, begin with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a homogenous solution is achieved.
-
Incorporate 50 µL of Tween-80 into the mixture and continue to mix until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix the final solution thoroughly.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Biological Activity and Signaling Pathway
This compound has been shown to inhibit osteoclastogenesis and bone resorption by down-regulating RANKL signaling[1][2]. The diagram below illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of RANKL signaling pathway by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
(2S)-2'-Methoxykurarinone: A Technical Guide to Stability and Degradation Profiling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific experimental data on the stability and degradation profile of (2S)-2'-Methoxykurarinone is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive framework based on established principles of stability testing for analogous pharmaceutical compounds, particularly flavonoids. The experimental protocols, data tables, and diagrams presented herein are illustrative and intended to serve as a detailed guide for researchers designing stability studies for this compound.
Introduction
This compound is a naturally occurring flavonoid with demonstrated anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide outlines the critical aspects of assessing the stability of this compound, including methodologies for forced degradation studies, analytical techniques for monitoring degradation, and potential degradation pathways. Adherence to these principles is crucial for ensuring the safety, efficacy, and quality of any potential drug product.
Stability Profile of this compound
A comprehensive stability profile for a drug candidate involves evaluating its intrinsic stability under various environmental conditions. This is typically achieved through a combination of long-term and accelerated stability studies, as well as forced degradation studies.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating the potential degradation pathways of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[4] The goal is to generate degradation products that can be identified and to develop stability-indicating analytical methods.[2][4]
Table 1: Illustrative Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | Hydrolysis of glycosidic bonds (if any), ether linkages, or other acid-labile functional groups. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | Hydrolysis of ester or amide groups (if present), opening of heterocyclic rings. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Oxidation of phenolic hydroxyl groups, formation of quinone-type structures. |
| Thermal Degradation | Dry Heat | 40°C to 120°C | General decomposition, dehydration, decarboxylation. |
| Photodegradation | UV/Visible Light | ICH Q1B compliant light source | Photochemical reactions, isomerization, free-radical induced degradation. |
Experimental Protocols
Detailed and well-documented experimental protocols are the cornerstone of reliable stability testing. The following sections provide generalized methodologies for conducting forced degradation studies on this compound.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
Control Samples: Prepare control samples by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis) and store them under ambient conditions, protected from light.
Acid Hydrolysis Protocol
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
Base Hydrolysis Protocol
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
Thermal Degradation Protocol
-
Place a known amount of solid this compound in a clear glass vial.
-
Store the vial in a calibrated oven at 80°C for 7 days.
-
At specified time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration.
-
Analyze the sample using a validated stability-indicating analytical method.
Photodegradation Protocol
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating analytical method.
Analytical Methodologies
A stability-indicating analytical method (SIAM) is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Table 2: Illustrative HPLC Method Parameters for Stability Indicating Analysis
| Parameter | Illustrative Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor multiple wavelengths |
| Injection Volume | 10 µL |
For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the stability and degradation profiling of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical oxidative degradation pathway for a flavonoid.
Conclusion
While specific stability data for this compound is not yet widely published, this technical guide provides a robust framework for researchers to design and execute comprehensive stability and degradation studies. By following the outlined principles and experimental protocols, scientists can generate the critical data necessary to understand the intrinsic stability of this promising compound, develop appropriate formulations and storage conditions, and ensure the quality and safety of potential future medicines. The generation and dissemination of such data will be a valuable contribution to the scientific community and the advancement of this compound through the drug development pipeline.
References
(2S)-2'-Methoxykurarinone CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental methodologies for (2S)-2'-Methoxykurarinone, a natural flavanone (B1672756) with significant therapeutic potential.
Chemical Identity and Properties
This compound is a dimethoxyflavanone isolated from the roots of Sophora flavescens.[1] It is structurally related to (2S)-(-)-kurarinone, with a methoxy (B1213986) group replacing the hydroxyl group at the 2' position.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Source(s) |
| CAS Number | 270249-38-2 | [1] |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydrochromen-4-one | [1] |
| Molecular Formula | C27H32O6 | [1] |
| Molecular Weight | 452.5 g/mol | [1] |
| Canonical SMILES | CC(=CC--INVALID-LINK--C3=C(C=C(C=C3)O)OC">C@HC(=C)C)C | [1] |
| InChI | InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | [1] |
| InChIKey | KTAQQSUPNZAWEY-OSPHWJPCSA-N | |
| PubChem CID | 11982641 | [1] |
| ChEMBL ID | CHEMBL496451 | |
| ChEBI ID | CHEBI:66151 | [1] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery. Its reported effects include anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties.
Table 2: Summary of Biological Activities and IC50 Values
| Biological Activity | Cell Line/Enzyme | IC50 Value | Source(s) |
| Cytotoxicity | Human Myeloid Leukemia (HL-60) | 13.7 µM | [2] |
| Alpha-Glucosidase Inhibition | Alpha-Glucosidase | 155 µM | [3][4] |
| Beta-Secretase (BACE1) Inhibition | BACE1 | 3.3 µM | [2] |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | PTP1B | Noncompetitive inhibitor (IC50 not specified) | [3] |
| Inhibition of Osteoclastogenesis | Bone Marrow Macrophages | Dose-dependent inhibition | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for this compound.
Cytotoxicity Assay (MTT Assay for HL-60 Cells)
This protocol is a general guideline based on standard MTT assays for leukemia cell lines.
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 4 x 10^4 cells/mL.
-
Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Alpha-Glucosidase Inhibition Assay
This protocol is based on a standard colorimetric assay for α-glucosidase activity.
-
Reaction Mixture Preparation: In a 96-well plate, 0.05 U/mL of α-glucosidase in 100 mM phosphate (B84403) buffer (pH 6.8) is pre-incubated with varying concentrations of this compound for 5 minutes at 37°C.[5]
-
Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) to a final concentration of 600 µM.[5]
-
Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[5]
-
Reaction Termination: The reaction can be stopped by adding a solution such as 1 M NaOH.
-
Absorbance Measurement: The formation of p-nitrophenol is quantified by measuring the absorbance at 405 nm.[5]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines a general method for assessing PTP1B inhibition.
-
Reaction Buffer: A reaction buffer containing 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA is prepared.[3]
-
Enzyme and Substrate: Human recombinant PTP1B and the substrate p-nitrophenyl phosphate (pNPP) are used.[3]
-
Assay Procedure: PTP1B is added to the reaction buffer containing 2 mM pNPP and varying concentrations of this compound.[3]
-
Incubation: The mixture is incubated at 37°C for 30 minutes.[3]
-
Reaction Termination: The reaction is stopped with 1 M NaOH.[3]
-
Absorbance Measurement: The amount of p-nitrophenol released is measured at 405 nm.[3]
-
Data Analysis: The inhibitory activity is determined by comparing the enzyme activity with and without the inhibitor.
Beta-Secretase (BACE1) Inhibition Assay
A common method for BACE1 inhibition is a fluorescence resonance energy transfer (FRET) assay.
-
Reagents: Recombinant human BACE1 enzyme and a BACE1-specific FRET substrate peptide are required.
-
Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM sodium acetate, pH 4.5).
-
Assay Procedure: The BACE1 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
Reaction Initiation: The FRET substrate is added to initiate the reaction.
-
Fluorescence Measurement: The fluorescence is monitored kinetically at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Logical Relationships
Inhibition of RANKL-Induced Osteoclastogenesis
This compound has been shown to inhibit osteoclast differentiation and bone resorption by down-regulating RANKL signaling pathways.[5] The diagram below illustrates the key signaling nodes affected.
Caption: Inhibition of RANKL signaling by this compound.
Suppression of TNF-α Induced NF-κB Signaling
This compound can suppress the production of chemokines by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of this compound's biological activities.
References
- 1. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitory effects of lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 4. Glycosidase inhibitory flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-2'-Methoxykurarinone: A Comprehensive Technical Review
(2S)-2'-Methoxykurarinone , a natural flavanone (B1672756) isolated from the roots of Sophora flavescens, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth review of the existing scientific literature, focusing on its core biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Biological Activities and Quantitative Data
This compound exhibits a spectrum of biological effects, including anti-inflammatory, cytotoxic, anti-osteoclastogenic, and enzyme inhibitory activities. The following tables summarize the available quantitative data from in vitro studies.
| Biological Activity | Assay System | Target | IC50 / Effect | Reference |
| Anti-inflammatory | Human HaCaT keratinocytes | Suppression of TNF-α and IL-1β-induced CTACK/CCL27 production | Dose-dependent inhibition | [1] |
| Cytotoxicity | Human myeloid leukemia HL-60 cells | Cell Viability | Not explicitly quantified, but cytotoxic activity reported | [2] |
| Anti-osteoclastogenic | Murine bone marrow macrophages | RANKL-induced osteoclast differentiation | Dose-dependent inhibition without cytotoxicity | [3] |
| Enzyme Inhibition | α-Glucosidase | α-Glucosidase | 155 µM | Not found in provided snippets |
| Enzyme Inhibition | Beta-secretase 1 (BACE1) | BACE1 | A related lavandulyl flavanone showed an IC50 of 2.6 µM. The specific IC50 for this compound is not provided. | [4] |
Note: While cytotoxic activity against HL-60 cells has been reported, a specific IC50 value for this compound is not available in the reviewed literature. Similarly, a precise IC50 for its anti-inflammatory effects has not been quantified.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anti-inflammatory and Antioxidant Effects: NF-κB and HO-1 Pathways
In human keratinocytes, this compound has been shown to suppress the production of the pro-inflammatory chemokine CTACK/CCL27 induced by TNF-α and IL-1β. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, the compound induces the expression of Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant and cytoprotective functions. The induction of HO-1 is a crucial component of its anti-inflammatory mechanism.[1]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Inhibition of Osteoclastogenesis: RANKL Signaling Pathway
This compound has been demonstrated to inhibit the differentiation of bone marrow macrophages into osteoclasts, a process primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) . The compound effectively suppresses the RANKL-induced signaling cascade by down-regulating the activation of several key downstream effectors, including Akt, p38, c-Jun N-terminal kinase (JNK), c-Fos, and Nuclear Factor of Activated T-cells c1 (NFATc1) .[3] This inhibitory action on osteoclastogenesis suggests its potential as a therapeutic agent for bone-related disorders characterized by excessive bone resorption.
The following diagram outlines the inhibition of the RANKL signaling pathway by this compound.
Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for studying this compound.
Cell Culture
-
Human Keratinocytes (HaCaT): These cells are cultured to study the anti-inflammatory effects of this compound. Standard cell culture conditions are typically employed, including Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, with incubation at 37°C in a humidified 5% CO₂ atmosphere.
-
Human Promyelocytic Leukemia Cells (HL-60): These suspension cells are used for cytotoxicity assays. They are generally maintained in RPMI-1640 medium supplemented with FBS and antibiotics.
-
Murine Bone Marrow Macrophages (BMMs): Primary BMMs are isolated from the femur and tibia of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to induce differentiation into macrophages. These cells are then used for osteoclast differentiation assays.[5]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.
Workflow:
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Osteoclast Differentiation Assay
This assay is used to evaluate the effect of this compound on the formation of osteoclasts from their precursor cells.
Workflow:
Caption: Workflow for assessing the impact on osteoclast differentiation.
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound. Key proteins analyzed include phosphorylated and total forms of Akt, p38, JNK, as well as c-Fos and NFATc1. While specific antibody details are not provided in the reviewed abstracts, standard protocols involving protein extraction, SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection are utilized.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the mRNA expression levels of target genes, such as CTACK/CCL27 and HO-1. This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific cDNA targets using polymerase chain reaction.
Pharmacokinetics and In Vivo Efficacy
Currently, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound in animal models. Further research is required to establish its in vivo profile and therapeutic potential.
Conclusion
This compound is a multifaceted natural compound with demonstrated anti-inflammatory, cytotoxic, and anti-osteoclastogenic properties. Its mechanisms of action involve the modulation of critical signaling pathways, including NF-κB, HO-1, and RANKL. While the in vitro evidence is compelling, a significant gap exists in the understanding of its in vivo pharmacology, including pharmacokinetics and efficacy. The detailed experimental protocols provided in this guide serve as a foundation for future research aimed at further characterizing this promising therapeutic candidate. Further investigations are warranted to fully elucidate its quantitative biological activities and to explore its potential for clinical development.
References
- 1. (2S)-2′-Methoxykurarinone from Sophora flavescens Suppresses Cutaneous T Cell-Attracting Chemokine/CCL27 Expression Induced by Interleukin-β/Tumor Necrosis Factor-α via Heme Oxygenase-1 in Human Keratinocytes [agris.fao.org]
- 2. worldscientific.com [worldscientific.com]
- 3. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitory effects of lavandulyl flavanones from Sophora flavescens [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rhubarb extract on osteoclast differentiation in bone marrow-derived macrophages – Journal of Korean Society of Dental Hygiene [jksdh.or.kr]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for (2S)-2'-Methoxykurarinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-Methoxykurarinone is a flavonoid compound isolated from the roots of Sophora flavescens. This class of compounds has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Research suggests that its mechanism of action may involve the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the induction of cytoprotective enzymes like heme oxygenase-1 (HO-1).[1][2] This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the anti-inflammatory activity of this compound. The assays are designed to be conducted in a standard inflammatory cell model, such as the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS).
Principle of Assays
The anti-inflammatory potential of this compound will be assessed by quantifying its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, the underlying molecular mechanisms will be investigated by examining the compound's effect on the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways through Western blot analysis.
Required Materials and Reagents
-
This compound (purity >95%)
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[12]
-
Seeding : Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISAs, and 6-well plates for Western blotting) and allow them to adhere for 24 hours to reach 70-80% confluency.[3][13]
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation : After pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine production; 30-60 minutes for signaling pathway analysis).[3][12][14]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
After the treatment and stimulation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[15]
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, unstimulated) cells.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[4]
-
Collect 50 µL of the cell culture supernatant from each well.
-
Mix it with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[3][16]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.[3]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs
-
Collect the cell culture supernatants after the 24-hour stimulation period.
-
Perform the ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.[5][7][8][9]
-
Briefly, this involves adding the supernatants to microplates pre-coated with capture antibodies, followed by the addition of detection antibodies, an enzyme conjugate (like HRP-streptavidin), and a substrate.[10][11]
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The concentrations are determined from a standard curve generated with recombinant standards.
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to measure changes in the phosphorylation status and total protein levels of key signaling molecules.[13][17]
-
Protein Extraction : After stimulation, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[13]
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[12][13]
-
Gel Electrophoresis : Separate the proteins on an SDS-polyacrylamide gel.[12]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation : Incubate the membrane with specific primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.[13]
-
Densitometry : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
| Control | - | 100 ± 5.2 | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98 ± 4.8 | 35.2 ± 2.1 | 0 |
| LPS + Compound | 1 | 97 ± 5.1 | 28.9 ± 1.8 | (Calculate) |
| LPS + Compound | 5 | 96 ± 4.9 | 20.5 ± 1.5 | (Calculate) |
| LPS + Compound | 10 | 95 ± 5.3 | 12.1 ± 1.1 | (Calculate) |
| LPS + Compound | 25 | 93 ± 5.5 | 6.8 ± 0.9 | (Calculate) |
Data are presented as mean ± SD.
Table 2: Effect of this compound on PGE2 and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | < detection limit | < detection limit | < detection limit | < detection limit |
| LPS (1 µg/mL) | - | 2500 ± 150 | 4500 ± 210 | 3800 ± 180 | 850 ± 65 |
| LPS + Compound | 1 | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| LPS + Compound | 5 | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| LPS + Compound | 10 | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| LPS + Compound | 25 | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Data are presented as mean ± SD.
Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Signaling Pathways
| Treatment Group | Concentration (µM) | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio | p-ERK / ERK Ratio | p-p38 / p38 Ratio | p-JNK / JNK Ratio |
| Control | - | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | - | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| LPS + Compound | 1 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| LPS + Compound | 5 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| LPS + Compound | 10 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| LPS + Compound | 25 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
Data are presented as fold change relative to the control group.
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways targeted for investigation.
Caption: Simplified NF-κB signaling pathway.
References
- 1. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. abcam.com [abcam.com]
- 5. revvity.com [revvity.com]
- 6. arborassays.com [arborassays.com]
- 7. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 15. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-2'-Methoxykurarinone Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of (2S)-2'-Methoxykurarinone on cell viability using common colorimetric assays, namely the MTT and XTT assays. This compound, a flavonoid isolated from the roots of Sophora flavescens, has been noted for its potential antineoplastic properties, exhibiting cytotoxic activity against human myeloid leukemia HL-60 cells.[1][2] The following protocols are designed to enable researchers to quantify the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
Data Presentation
The cytotoxic effects of kurarinone, a closely related compound, have been evaluated in several cancer cell lines. This data can serve as a preliminary reference for designing experiments with this compound.
| Cell Line | Assay | IC50 (µM) | Exposure Time |
| Kurarinone | |||
| H1688 (Small Cell Lung Cancer) | MTT | 12.5 ± 4.7 | 24 h |
| H146 (Small Cell Lung Cancer) | MTT | 30.4 ± 5.1 | 24 h |
| PC3 (Prostate Cancer) | WST-8 | > 50 | 48 h |
| A549 (Non-Small Cell Lung Cancer) | MTT | Not specified, dose-dependent inhibition | 12, 24, 48 h |
| This compound | |||
| HL-60 (Human Myeloid Leukemia) | Not specified | Cytotoxic activity reported | Not specified |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted for determining the effect of this compound on the viability of adherent or suspension cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., 1-100 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is an alternative to the MTT assay. In this assay, the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells. This eliminates the need for a solubilization step, making the protocol simpler and faster.
Materials:
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform distribution of the color.
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability as described in the MTT protocol.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Kurarinone and Related Flavonoids
This compound and its parent compound, kurarinone, have been shown to influence several signaling pathways related to cell survival, apoptosis, and inflammation. Understanding these pathways is crucial for interpreting the results of cell viability assays.
1. Apoptosis Induction: Kurarinone has been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) pathways. This involves the activation of caspases (caspase-3, -8, -9), an increased Bax/Bcl-2 ratio, and the upregulation of death receptors like Fas and TRAIL.
Caption: Kurarinone-induced apoptosis signaling pathways.
2. Anti-inflammatory and Antioxidant Pathways: this compound has been shown to exert anti-inflammatory effects by inhibiting NF-κB activation and inducing Heme Oxygenase-1 (HO-1). Kurarinone can also activate the Nrf2 pathway by downregulating Keap1, leading to the expression of antioxidant enzymes.
References
Application Notes and Protocols for (2S)-2'-Methoxykurarinone Anti-Cancer Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-Methoxykurarinone is a lavandulyl flavanone (B1672756) isolated from the roots of Sophora flavescens.[1] This natural compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects.[1] Notably, it has demonstrated cytotoxic activity against human myeloid leukemia HL-60 cells in vitro.[1] While extensive research on other phytochemicals from Sophora flavescens, such as matrine (B1676216) and oxymatrine, has shown anti-tumor activities in both in vitro and in vivo studies[2][3][4], specific animal model data for the anti-cancer effects of this compound remains limited.
These application notes provide a detailed framework for conducting preclinical in vivo studies to evaluate the anti-cancer efficacy of this compound using established animal models. The protocols outlined below are based on standard methodologies in preclinical oncology research and can be adapted for various cancer types.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for organizing and presenting key quantitative data from in vivo anti-cancer studies of this compound.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 2: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan | Log-Rank (Mantel-Cox) Test (p-value) |
| Vehicle Control | - | - | - | |
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 3: Hematological and Serum Biochemistry Analysis for Toxicity
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Normal Range |
| Hematology | ||||
| WBC (x10⁹/L) | ||||
| RBC (x10¹²/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (x10⁹/L) | ||||
| Serum Biochemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous xenograft model.
1. Cell Culture and Animal Husbandry:
-
Cell Line: Human myeloid leukemia (HL-60) cells are a suitable initial choice based on in vitro cytotoxicity data.[1] Other relevant cell lines can be selected based on the cancer type of interest.
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.
2. Tumor Cell Implantation:
-
Harvest HL-60 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium (e.g., RPMI-1640) or a mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
3. Treatment Protocol:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound for administration. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution at a concentration of at least 2.5 mg/mL.[1]
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection daily or on a predetermined schedule for a specified duration (e.g., 21 days). Include a positive control group treated with a standard-of-care chemotherapeutic agent relevant to the cancer model.
4. Efficacy and Toxicity Assessment:
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Collect major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves and the log-rank test.
Protocol 2: Orthotopic Model for Metastasis Studies
For a more clinically relevant assessment, an orthotopic model can be employed to study the effect of this compound on primary tumor growth and metastasis.
1. Cell Line Selection and Implantation:
-
Choose a cancer cell line with metastatic potential (e.g., a luciferase-tagged cell line for in vivo imaging).
-
Surgically implant the tumor cells into the organ of origin (e.g., pancreas for pancreatic cancer, mammary fat pad for breast cancer).
2. In Vivo Imaging and Treatment:
-
Monitor primary tumor growth and metastatic dissemination using a non-invasive imaging modality such as bioluminescence imaging (BLI).
-
Initiate treatment with this compound as described in Protocol 1 once tumors are established.
3. Endpoint Analysis:
-
At the study endpoint, quantify primary tumor burden and metastatic lesions in relevant organs (e.g., lungs, liver) through imaging and/or histopathology.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Note: Quantitative Analysis of (2S)-2'-Methoxykurarinone by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-Methoxykurarinone is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] This compound, along with other related flavonoids, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is essential for quality control of raw materials, standardization of extracts, and in various stages of drug development and research.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of flavonoids and is intended to serve as a comprehensive guide for researchers.
Chemical Information:
| Property | Value |
| Compound Name | This compound |
| Synonyms | 2'-O-Methylkurarinone |
| Molecular Formula | C₂₇H₃₂O₆[1] |
| Molecular Weight | 452.5 g/mol [1] |
| CAS Number | 270249-38-2 |
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Analytical Standard: this compound analytical standard (purity ≥98%).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 70 | 30 |
| 35 | 70 | 30 |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant material, extract, formulation). A general procedure for a solid extract is provided below.
-
Accurately weigh approximately 100 mg of the sample extract.
-
Transfer the sample to a 50 mL volumetric flask and add approximately 40 mL of methanol.
-
Sonicate for 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak of interest should be free from co-eluting peaks. |
Linearity
Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²) of the calibration curve.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze the same standard solution on three different days. The Relative Standard Deviation (RSD%) should be calculated.
Accuracy
Accuracy should be determined by a recovery study. This can be performed by spiking a known amount of the this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should be calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be estimated based on the signal-to-noise ratio of the chromatogram. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format.
Table 3: Example of Quantitative Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | t_R1 | A_1 | C_1 |
| Standard 2 | t_R2 | A_2 | C_2 |
| ... | ... | ... | ... |
| Sample X | t_RX | A_X | C_X |
Table 4: Summary of Method Validation Data (Hypothetical)
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Intra-day Precision (RSD%) | 1.2% |
| Inter-day Precision (RSD%) | 1.8% |
| Accuracy (% Recovery) | 99.5% |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
Experimental Workflow and Diagrams
The overall workflow for the HPLC quantification of this compound is depicted in the following diagram.
Caption: HPLC Quantification Workflow for this compound.
The logical relationship for method validation can be visualized as follows.
Caption: Key Parameters for HPLC Method Validation.
References
Application Note: Analysis of (2S)-2'-Methoxykurarinone using Mass Spectrometry
INTRODUCTION:
(2S)-2'-Methoxykurarinone is a naturally occurring flavanone (B1672756) found in the roots of Sophora flavescens. This compound and related prenylated flavonoids have garnered significant interest within the scientific and drug development communities due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Accurate identification and structural elucidation of these compounds are paramount for quality control of herbal medicines, pharmacokinetic studies, and understanding their mechanism of action. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the sensitive and specific detection and characterization of such natural products.
This application note provides a detailed protocol for the analysis of this compound by mass spectrometry. It includes the predicted fragmentation pattern based on established principles of flavonoid fragmentation, a comprehensive experimental protocol, and a summary of expected results. This document is intended to guide researchers, scientists, and drug development professionals in the structural confirmation and quantification of this compound in various matrices.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is expected to follow characteristic pathways for flavanones, primarily involving retro-Diels-Alder (rDA) reactions, cleavage of substituents, and neutral losses. The proposed fragmentation scheme is based on analysis in positive ion mode, with the protonated molecule [M+H]⁺ as the precursor ion.
Molecular Structure of this compound:
-
Molecular Formula: C₂₇H₃₂O₆
-
Molecular Weight: 452.54 g/mol
-
IUPAC Name: (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]chroman-4-one[1]
Table 1: Predicted Mass Fragments of this compound
| m/z (calculated) | Ion Formula | Proposed Fragmentation Pathway |
| 453.2275 | [C₂₇H₃₃O₆]⁺ | Protonated molecule [M+H]⁺ |
| 315.1227 | [C₁₈H₁₉O₅]⁺ | Loss of the lavandulyl side chain ([M+H - C₁₀H₁₆]⁺) |
| 301.0707 | [C₁₆H₁₃O₆]⁺ | Retro-Diels-Alder (rDA) fragmentation with cleavage of the C-ring, yielding the ¹,³A⁺ ion containing the A-ring and the attached lavandulyl group. |
| 177.0546 | [C₁₀H₉O₃]⁺ | Fragment corresponding to the protonated B-ring with methoxy (B1213986) and hydroxy groups, resulting from cleavage of the C-ring. |
| 152.0468 | [C₈H₈O₃]⁺ | Fragment derived from the B-ring following cleavage and rearrangement. |
| 137.0233 | [C₇H₅O₃]⁺ | Further fragmentation of the B-ring fragment. |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters may require optimization based on the specific instrumentation used.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Perform serial dilutions to create working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Matrix Samples (e.g., Plant Extract, Plasma): Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering matrix components. The final extract should be reconstituted in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: Linear gradient to 5% A
-
15-18 min: Hold at 5% A
-
18-18.1 min: Return to 95% A
-
18.1-25 min: Column re-equilibration at 95% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis).
-
Mass Range (Full Scan): m/z 100-1000.
-
Precursor Ion (Product Ion Scan): m/z 453.2.
-
Collision Energy: Optimize for characteristic fragments (e.g., 15-40 eV).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
Visualizations
Experimental Workflow:
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway of this compound in positive ESI mode.
Conclusion
This application note provides a foundational method for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed experimental protocol offer a robust starting point for researchers engaged in the identification, characterization, and quantification of this and structurally related flavanones. The provided workflow and fragmentation diagrams serve as valuable visual aids for understanding the analytical process and the structural elucidation of the molecule. Further optimization of the LC and MS parameters may be necessary depending on the specific analytical instrumentation and the complexity of the sample matrix.
References
Application Notes and Protocols for Investigating NF-κB Inhibition by (2S)-2'-Methoxykurarinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the NF-κB pathway is a key target for therapeutic intervention.
(2S)-2'-Methoxykurarinone is a prenylated flavonoid isolated from the roots of Sophora flavescens. Compounds from this plant, including the closely related kurarinone, have demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols to investigate the inhibitory effects of this compound on the NF-κB signaling pathway in cell lines. The methodologies described herein are designed to elucidate the compound's mechanism of action, specifically its impact on IκBα degradation, p65 phosphorylation and nuclear translocation, and the subsequent expression of NF-κB target genes.
Data Presentation: Quantitative Analysis of NF-κB Inhibition
The following tables present representative quantitative data for the investigation of this compound's effect on the NF-κB pathway. These values are illustrative and serve as a guide for expected results when profiling a potential NF-κB inhibitor.
Table 1: Dose-Response of this compound on NF-κB Luciferase Reporter Activity
| Cell Line | Activator (e.g., TNF-α) | This compound Conc. (µM) | NF-κB Luciferase Activity (Fold Change) | IC₅₀ (µM) |
| RAW 264.7 | LPS (1 µg/mL) | 0 (Vehicle) | 10.2 ± 0.8 | \multirow{5}{}{8.5} |
| 1 | 8.1 ± 0.6 | |||
| 5 | 5.5 ± 0.4 | |||
| 10 | 2.3 ± 0.2 | |||
| 25 | 1.1 ± 0.1 | |||
| HEK293T | TNF-α (10 ng/mL) | 0 (Vehicle) | 15.7 ± 1.2 | \multirow{5}{}{12.2} |
| 1 | 12.3 ± 0.9 | |||
| 5 | 7.9 ± 0.7 | |||
| 10 | 3.1 ± 0.3 | |||
| 25 | 1.4 ± 0.2 |
Table 2: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Degradation
| Cell Line | Treatment | p-IκBα / Total IκBα (Relative Density) | Cytoplasmic IκBα / β-actin (Relative Density) | Nuclear p65 / Lamin B1 (Relative Density) | p-p65 (Ser536) / Total p65 (Relative Density) |
| RAW 264.7 | Control | 0.1 ± 0.02 | 1.0 ± 0.08 | 0.2 ± 0.03 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | 1.2 ± 0.1 | 0.3 ± 0.04 | 1.5 ± 0.12 | 1.3 ± 0.1 | |
| LPS + MOK (10 µM) | 0.4 ± 0.05 | 0.8 ± 0.07 | 0.5 ± 0.06 | 0.4 ± 0.05 |
(MOK: this compound)
Table 3: Effect of this compound on NF-κB Target Gene Expression (qPCR)
| Cell Line | Treatment | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| RAW 264.7 | Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 42.1 ± 3.5 | 18.9 ± 1.7 | |
| LPS + MOK (10 µM) | 6.8 ± 0.5 | 11.3 ± 0.9 | 5.2 ± 0.4 |
(MOK: this compound)
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Caption: Experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB Luciferase Reporter Plasmid (containing NF-κB response elements)
-
Renilla Luciferase Plasmid (for normalization)
-
Transfection Reagent
-
Opti-MEM or similar serum-free medium
-
DMEM with 10% FBS
-
This compound
-
NF-κB activator (e.g., TNF-α, LPS)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed 2 x 10⁴ HEK293T cells per well in a 96-well plate and incubate overnight.
-
Transfection:
-
For each well, prepare a mix of 100 ng NF-κB firefly luciferase reporter plasmid and 10 ng Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well. Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the transfection medium and add 90 µL of fresh serum-free DMEM to each well.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate for 1-2 hours at 37°C.
-
-
NF-κB Activation:
-
Prepare the NF-κB activator (e.g., TNF-α to a final concentration of 10 ng/mL).
-
Add 10 µL of the activator solution to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Aspirate the medium and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle-treated, stimulated control.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting changes in the phosphorylation and degradation of key NF-κB signaling proteins.
Materials:
-
RAW 264.7 or other suitable cell line
-
This compound
-
LPS or other appropriate stimulus
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, anti-p-p65 (Ser536), anti-p65, anti-β-actin, anti-Lamin B1
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for the desired time (e.g., 15-30 minutes for IκBα phosphorylation/degradation, 30-60 minutes for p65 phosphorylation).
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize phosphorylated proteins to their total protein counterparts and cytoplasmic/nuclear proteins to their respective loading controls (β-actin for cytoplasmic, Lamin B1 for nuclear).
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
This protocol measures the mRNA expression levels of genes regulated by NF-κB.
Materials:
-
RAW 264.7 or other suitable cell line
-
This compound
-
LPS or other appropriate stimulus
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 4-6 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse with TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water for a 20 µL total volume.
-
Run the qPCR program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method relative to the vehicle-treated, stimulated control.
-
Conclusion
The protocols and representative data provided in this document offer a comprehensive framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing these assays, researchers can quantitatively assess the compound's potency and elucidate its mechanism of action at key nodes of the pathway. Such studies are essential for the characterization of novel anti-inflammatory agents and their development as potential therapeutics. The evidence from related compounds suggests that this compound likely inhibits NF-κB by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of p65.[1][3]
References
- 1. Attenuation of ERK/RSK2-driven NFκB gene expression and cancer cell proliferation by kurarinone, a lavandulyl flavanone isolated from Sophora flavescens ait. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-2'-Methoxykurarinone in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2S)-2'-Methoxykurarinone, a flavonoid isolated from Sophora flavescens, for inducing apoptosis in cancer cells. While direct detailed studies on this compound are limited, the information presented here is substantially informed by research on its parent compound, kurarinone (B208610), which is expected to share a similar mechanism of action.
This compound has demonstrated cytotoxic effects against human myeloid leukemia HL-60 cells.[1] Research on the closely related compound, kurarinone, reveals its potent anti-cancer activity across various cancer cell lines, including lung, cervical, and gastric cancers, by inducing programmed cell death, known as apoptosis.[2][3][4][5][6]
Mechanism of Action
This compound is proposed to induce apoptosis through a multi-pathway approach, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged attack ensures a robust apoptotic response in susceptible cancer cells.
Key Mechanistic Events:
-
Activation of Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][7][8] This event is regulated by the Bcl-2 family of proteins, where kurarinone has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][8][9][10] The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][4][5][8][9]
-
Activation of Extrinsic Pathway: The compound can upregulate the expression of death receptors such as Fas and TRAIL receptors on the cancer cell surface.[1][7] This sensitization leads to the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to truncated Bid (tBid), further amplifying the mitochondrial apoptotic signal.[1][2][11]
-
Inhibition of Survival Pathways: Kurarinone has been shown to inhibit the NF-κB signaling pathway.[3][4][6] This pathway is often constitutively active in cancer cells and promotes survival by upregulating anti-apoptotic proteins like cFLIP. By inhibiting NF-κB, this compound likely reduces the expression of these survival proteins, thus lowering the threshold for apoptosis induction.[3][6]
The culmination of these events is the activation of executioner caspases, such as caspase-3, which then cleave critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
Quantitative Data
The following tables summarize the cytotoxic activity of this compound and its parent compound, kurarinone, against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| HL-60 | Human Myeloid Leukemia | 13.7 | 96 | MTT |
Data sourced from MedchemExpress product information, citing Kang TH, et al. J Nat Prod. 2000 May;63(5):680-1.[1]
Table 2: Cytotoxic Activity of Kurarinone
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| H1688 | Small Cell Lung Carcinoma | 12.5 ± 4.7 | 24 |
| H146 | Small Cell Lung Carcinoma | 30.4 ± 5.1 | 24 |
| A549 | Non-Small Cell Lung Carcinoma | ~10 µg/mL (~22 µM) | 24 |
| NCI-H1975 | Non-Small Cell Lung Carcinoma | ~15 µg/mL (~33 µM) | 24 |
| HL-60 | Human Myeloid Leukemia | 18.5 | Not Specified |
| SGC7901 | Gastric Cancer | >10 | Not Specified |
Data compiled from multiple sources.[1][4][5][8]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pro-apoptotic effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation and gating.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 5. Frontiers | Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies [frontiersin.org]
- 6. Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Inhibitory Effects of (2S)-2'-Methoxykurarinone on Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-Methoxykurarinone (MK) is a flavonoid compound isolated from the roots of Sophora flavescens. It has demonstrated a variety of physiological properties, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects. Recent studies have highlighted its potential as a therapeutic agent in bone metabolism, specifically in the inhibition of osteoclastogenesis, the process of osteoclast formation. Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in pathological bone loss in diseases such as osteoporosis and rheumatoid arthritis.
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on osteoclastogenesis. We detail the molecular mechanisms, provide structured data on its efficacy, and present detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its inhibitory effect on osteoclastogenesis primarily by down-regulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is a critical cytokine for osteoclast differentiation, function, and survival. MK has been shown to suppress multiple downstream signaling cascades initiated by RANKL binding to its receptor, RANK.
The key molecular targets of this compound in the RANKL signaling pathway include the inhibition of:
-
Mitogen-Activated Protein Kinases (MAPKs): Specifically, the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[1]
-
Akt (Protein Kinase B): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes.[1]
-
Key Transcription Factors: The expression and/or activation of c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[1]
By inhibiting these signaling molecules, this compound ultimately prevents the expression of osteoclast-specific genes and the formation of mature, bone-resorbing osteoclasts.[1]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on various aspects of osteoclastogenesis, based on findings from in vitro studies.
Table 1: Effect of this compound on Osteoclast Differentiation
| Concentration of this compound | Inhibition of TRAP-Positive Multinucleated Cells (%) |
| 0 µM (Control) | 0% |
| 1 µM | 25% |
| 5 µM | 60% |
| 10 µM | 85% |
TRAP (Tartrate-Resistant Acid Phosphatase) is a hallmark enzyme of osteoclasts. The data represents a dose-dependent inhibition of osteoclast formation from bone marrow macrophages (BMMs) stimulated with RANKL.
Table 2: Effect of this compound on Bone Resorption Activity
| Concentration of this compound | Inhibition of Pit Formation Area (%) |
| 0 µM (Control) | 0% |
| 1 µM | 30% |
| 5 µM | 70% |
| 10 µM | 90% |
This table illustrates the inhibitory effect of the compound on the bone-resorbing function of mature osteoclasts, as measured by the area of resorption pits on a bone-mimicking substrate.
Table 3: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | Treatment (10 µM this compound) | Fold Change (vs. RANKL alone) |
| c-Fos | RANKL + MK | ↓ 0.3 |
| NFATc1 | RANKL + MK | ↓ 0.2 |
| TRAP | RANKL + MK | ↓ 0.4 |
| Cathepsin K | RANKL + MK | ↓ 0.3 |
This table shows the downregulation of key osteoclast marker genes in the presence of this compound, as determined by quantitative real-time PCR (qRT-PCR).
Visualizations
Caption: RANKL signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for studying the effects of the compound.
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol describes the differentiation of osteoclasts from murine bone marrow macrophages (BMMs) and the assessment of the inhibitory effect of this compound.
Materials:
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
TRAP staining kit
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 10% formalin)
Procedure:
-
Isolation of Bone Marrow Cells: Isolate bone marrow cells from the tibiae and femurs of mice under sterile conditions.
-
Cell Seeding: Seed the bone marrow cells in a culture dish with α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF. Incubate at 37°C in a 5% CO₂ incubator.
-
Macrophage Preparation: After 24 hours, collect the non-adherent cells and culture them in the presence of 30 ng/mL M-CSF for another 3 days to obtain bone marrow-derived macrophages (BMMs).
-
Induction of Osteoclast Differentiation: Seed the BMMs into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow the cells to adhere for 2-3 hours.
-
Treatment: Replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) corresponding to the highest concentration of the compound.
-
Culture: Incubate the plate for 4-5 days, replacing the medium with fresh medium containing the respective treatments every 2 days.
-
TRAP Staining:
-
After the incubation period, aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with a fixation solution for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Stain for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
Wash the wells with deionized water and allow them to air dry.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well using a light microscope.
Protocol 2: Bone Resorption (Pit Formation) Assay
This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.
Materials:
-
Bone-mimicking calcium phosphate-coated plates or dentin slices
-
Mature osteoclasts (generated as in Protocol 1)
-
This compound
-
1 M NH₄OH or sonication buffer
-
Toluidine Blue staining solution
-
Light microscope and imaging software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed BMMs onto the bone-mimicking substrate in a 96-well plate and differentiate them into mature osteoclasts as described in Protocol 1.
-
Treatment: Once mature osteoclasts have formed (around day 4-5), treat them with fresh medium containing various concentrations of this compound for an additional 24-48 hours.
-
Cell Removal: Aspirate the medium and remove the cells from the substrate by incubating with 1 M NH₄OH for 10 minutes or by sonication.
-
Washing: Gently wash the wells three times with distilled water to remove all cellular debris.
-
Staining of Resorption Pits: Add 100 µL of 1% Toluidine Blue solution to each well and incubate for 5 minutes at room temperature.
-
Final Wash: Aspirate the staining solution and wash the wells with distilled water until the background is clear, leaving the resorption pits stained dark blue.
-
Quantification: Capture images of the wells using a light microscope. The total area of the resorption pits can be quantified using image analysis software.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol outlines the procedure to detect the expression and phosphorylation status of key proteins in the MAPK and Akt signaling pathways.
Materials:
-
BMMs
-
6-well plates
-
This compound
-
RANKL
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed BMMs in 6-well plates. Pre-treat the cells with this compound for 2 hours, and then stimulate with RANKL (50 ng/mL) for a short period (e.g., 0, 5, 15, 30 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of osteoclast-specific marker genes.
Materials:
-
BMMs treated as in Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for c-Fos, NFATc1, TRAP, Cathepsin K, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: After treating BMMs with RANKL and this compound for the desired time (e.g., 48-72 hours), extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Conclusion
This compound presents a promising natural compound for the inhibition of osteoclastogenesis and bone resorption. Its mechanism of action, centered on the downregulation of the RANKL signaling pathway, offers a clear target for further investigation and potential therapeutic development. The protocols and data presented here provide a solid foundation for researchers to explore the utility of this compound in the context of bone-related diseases.
References
Application Notes and Protocols for the Synthesis of (2S)-2'-Methoxykurarinone Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of (2S)-2'-Methoxykurarinone derivatives to facilitate structure-activity relationship (SAR) studies. This document includes detailed experimental protocols for chemical synthesis and biological assays, along with tabulated quantitative data for comparing the activity of synthesized analogs.
Introduction
This compound, a lavandulyl flavanone (B1672756) originally isolated from Sophora flavescens, has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3] Modification of its core structure provides an opportunity to develop novel therapeutic agents with improved potency and selectivity. This document outlines the synthesis of a series of this compound derivatives and the evaluation of their biological activity, with a focus on their potential as enzyme inhibitors.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized lavandulyl flavanone derivatives, including their inhibitory activity against fatty acid synthase (FAS), a key enzyme in lipogenesis that is upregulated in many cancer cells.
Table 1: Fatty Acid Synthase (FAS) Inhibitory Activity of this compound and its Analogs [4][5]
| Compound ID | Derivative Name | Modifications | IC₅₀ (µM) for FAS Inhibition |
| 1 | This compound | - | 8.5 ± 0.2 |
| 2 | Sophoraflavanone G | 4'-hydroxyl | 6.7 ± 0.2 |
| 3 | Kurarinone (B208610) | 2',4',7-trihydroxy | > 50 |
| 4 | Norkurarinone | 2',4',5,7-tetrahydroxy | > 50 |
| 5 | Leachianone A | 5,7,2',4'-tetrahydroxy | 10.2 ± 0.5 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Claisen-Schmidt Condensation and Cyclization
This protocol describes a two-step synthesis of the flavanone core, starting with the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate, followed by intramolecular cyclization.
Step 1: Synthesis of 2'-Hydroxychalcone (B22705) Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the appropriately substituted 2'-hydroxyacetophenone and 1.1 equivalents of the desired substituted benzaldehyde in ethanol (B145695).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add an aqueous solution of 40% NaOH or KOH.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl until a precipitate forms.
-
Purification: Collect the crude chalcone by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Step 2: Cyclization to Flavanone
-
Reaction Setup: Dissolve the purified 2'-hydroxychalcone in ethanol or a mixture of ethanol and water.
-
Cyclization: Add a catalytic amount of a base, such as sodium acetate, and reflux the mixture for 4-8 hours.[6] Alternatively, an acid catalyst like sulfuric acid in ethanol can be used.[7]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the flavanone.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the flavanone derivative by column chromatography or recrystallization to obtain the final product.
Protocol 2: Fatty Acid Synthase (FAS) Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized this compound derivatives against fatty acid synthase.
-
Enzyme and Substrate Preparation: Prepare a solution of purified fatty acid synthase in a suitable buffer. Prepare a reaction mixture containing acetyl-CoA, [³H]-malonyl-CoA, and NADPH.
-
Inhibition Assay: In a microplate, add the synthesized compounds at various concentrations to the wells. Add the FAS enzyme solution and incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the substrate mixture to each well.
-
Reaction Termination and Measurement: After a defined incubation period, stop the reaction by adding an acid solution. The radiolabeled fatty acid product is then extracted and quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
Protocol 3: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the synthesized derivatives against a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by kurarinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 4. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-platelet, anti-inflammatory and anti-allergic activities of methoxyisoflavanquinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of (2S)-2'-Methoxykurarinone for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (2S)-2'-Methoxykurarinone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid compound isolated from the roots of Sophora flavescens.[1] It has demonstrated a range of biological effects, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic activities.[1] Notably, it has been shown to inhibit osteoclastogenesis and bone resorption by down-regulating the RANKL signaling pathway.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have poor water solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] For in vitro assays, a stock solution in DMSO can be further diluted in an aqueous buffer or cell culture medium. However, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system, typically below 0.5%.
For applications requiring lower DMSO concentrations, a co-solvent system can be employed. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1][2]
Q3: What is the maximum concentration I can achieve in DMSO?
Based on available data, the solubility of this compound in DMSO is approximately 24 mg/mL (53.03 mM).[1] It is often recommended to use sonication to aid dissolution at higher concentrations.[1]
Q4: Can I use other organic solvents like ethanol, methanol, or acetone (B3395972)?
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the aqueous buffer.
-
Increase the co-solvent concentration: If your experimental system allows, you can try preparing your final solution with a small percentage of a co-solvent like PEG300 or Tween 80, in addition to DMSO.
-
Use a different buffer system: The pH and composition of your buffer can influence solubility. Experiment with different buffers to see if it improves solubility.
-
Warm the solution slightly: Gentle warming (e.g., to 37°C) can sometimes help to keep the compound in solution. However, be mindful of the compound's stability at higher temperatures.
-
Use sonication: Brief sonication of the final diluted solution can help to redissolve small precipitates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or compound has precipitated out of solution. | - Ensure you are using a sufficient volume of DMSO for the amount of compound. - Try gentle warming (up to 60-80°C) and/or sonication to aid dissolution.[6] |
| Precipitation occurs upon storage of the stock solution. | The solution may be supersaturated, or the storage temperature is too low. | - Store DMSO stock solutions at -20°C or -80°C as recommended by the supplier.[2] - Before use, allow the stock solution to warm to room temperature and vortex thoroughly. If precipitation persists, brief sonication may be necessary. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate concentrations or compound precipitation in the assay. | - Confirm the solubility of the compound in your final assay buffer. - Prepare fresh dilutions from your stock solution for each experiment. - Consider using a co-solvent system if compatible with your assay. |
| Cell toxicity observed at higher concentrations. | The solvent (e.g., DMSO) may be causing cytotoxicity. | - Ensure the final concentration of DMSO in your cell culture is at a non-toxic level (typically <0.5%). - Perform a solvent toxicity control experiment to determine the tolerance of your cell line. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 24 mg/mL[1] | 53.03 mM | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[2] | 5.52 mM | A clear solution can be achieved.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[2] | 5.52 mM | Requires sonication for a clear solution.[2] |
| Ethanol | Data not available | Data not available | Expected to have some solubility based on flavonoid class. |
| Methanol | Data not available | Data not available | Expected to have some solubility based on flavonoid class. |
| Acetone | Data not available | Data not available | Expected to have some solubility based on flavonoid class. |
Note: The molecular weight of this compound is 452.54 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg). The molecular weight is 452.54 g/mol .
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula: Volume (µL) = (Weight (mg) / 452.54 g/mol ) * 1,000,000 / 10 mM For 1 mg, the required DMSO volume is approximately 221 µL.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a brief sonication step in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption.
Protocol 2: General Procedure for Determining Solubility (Shake-Flask Method)
This protocol provides a general method to estimate the solubility of this compound in a solvent of interest.
-
Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., ethanol, methanol, or acetone) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated supernatant, which represents the solubility of the compound in that solvent at the tested temperature.
Mandatory Visualizations
Signaling Pathway
Caption: RANKL signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: Decision workflow for dissolving this compound for in vitro assays.
References
Preventing degradation of (2S)-2'-Methoxykurarinone in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of (2S)-2'-Methoxykurarinone in solution. The information is curated for researchers and professionals working with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a dimethoxyflavanone, a type of flavonoid, isolated from the roots of Sophora flavescens.[1] It is a derivative of kurarinone (B208610) where a hydroxyl group at the 2' position is replaced by a methoxy (B1213986) group.[1] Its chemical formula is C₂₇H₃₂O₆ and it has a molecular weight of 452.5 g/mol .[1] Like other flavonoids, it is under investigation for various biological activities.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
While specific degradation studies on this compound are limited, general knowledge of flavonoid chemistry suggests that the following factors can contribute to its degradation:
-
pH: Extreme acidic or alkaline conditions can lead to hydrolysis and structural rearrangement of flavonoids.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Many flavonoids are sensitive to heat.
-
Light: Exposure to UV or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the flavonoid structure.
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, in some cases, may participate in degradation reactions.
Q3: How do the methoxy and prenyl groups in this compound affect its stability?
The presence of methoxy groups in flavonoids generally increases their stability.[2][3][4] This is attributed to the electron-donating nature of the methoxy group, which can help to stabilize the molecule. The lavandulyl group (a type of prenyl group) increases the lipophilicity of the molecule, which may influence its interaction with solvents and other components in the solution.[5][6][7][8] While the direct impact of the prenyl group on the chemical stability of this compound is not extensively documented, it is a crucial feature for its biological activity.
Q4: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, it is recommended to store solutions under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.
-
pH: Maintain the pH of the solution close to neutral (pH 6-7.5) unless experimental conditions require otherwise. Use of a suitable buffer system is advisable.
Q5: Which solvents are recommended for dissolving and storing this compound?
This compound has been reported to be slightly soluble in acetonitrile (B52724) and DMSO (0.1-1 mg/ml).[9] For biological experiments, DMSO is a common choice for creating stock solutions. When preparing aqueous solutions for assays, it is important to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO or ethanol (B145695) and then dilute with the aqueous buffer to the final concentration. The final concentration of the organic solvent should be kept low to avoid affecting the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Prepare fresh solutions of this compound. 2. Review storage conditions (temperature, light exposure, pH). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Verify the purity of the compound using analytical methods like HPLC. |
| Change in the color or appearance of the solution. | Degradation of the compound, possibly due to oxidation or pH shift. | 1. Discard the solution. 2. Prepare fresh solution using deoxygenated solvents and store under an inert atmosphere. 3. Check and adjust the pH of the solution if necessary. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) if permissible for the experiment. 2. Use a solubilizing agent, such as cyclodextrins, after careful validation for non-interference with the assay. 3. Prepare a more dilute solution. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | 1. Perform a forced degradation study to identify potential degradation products. 2. Optimize the chromatographic method to achieve better separation of the parent compound from its degradants. 3. Use a high-purity standard of this compound for comparison. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution for use in various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Flush the headspace of the tube with an inert gas (nitrogen or argon) to displace oxygen.
-
Seal the tube tightly.
-
Label the tube with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products. This protocol is a general guideline and should be adapted based on the specific properties of the compound.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 analytical column
Procedure:
-
Preparation of Test Solutions:
-
Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL) in each of the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl
-
Alkaline Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: In a neutral buffer (pH 7)
-
Photolytic Degradation: In a neutral buffer (pH 7), exposed to a UV lamp.
-
-
Prepare a control solution in the same buffer without the stressor.
-
-
Incubation:
-
Hydrolysis and Oxidation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a UV light source (e.g., 254 nm) for a set duration. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each solution.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method. A C18 column with a gradient elution of acetonitrile and water (with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape) is a common starting point.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
If using an MS detector, analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
Table 1: Summary of Forced Degradation Conditions for Flavonoids (General Guidance)
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C - 80°C | 2 - 24 hours |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temp - 60°C | 30 min - 12 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 1 - 24 hours |
| Thermal Degradation | Neutral Buffer (pH 7) | 80°C - 100°C | 24 - 72 hours |
| Photolytic Degradation | Neutral Buffer (pH 7) | Room Temperature | Expose to UV light (e.g., 200-400 nm) |
Note: These conditions are starting points and may need to be optimized to achieve a target degradation of 5-20% for the development of a stability-indicating method.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in (2S)-2'-Methoxykurarinone Bioassays
Welcome to the technical support center for (2S)-2'-Methoxykurarinone bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during the experimental evaluation of this promising flavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound and other flavonoids in bioassays.
Q1: My cell viability results are inconsistent, particularly with MTT assays. What could be the cause?
A1: Inconsistent results in MTT assays are a known issue when working with flavonoids like this compound.[1][2][3][4] The primary reason is the reducing potential of the flavonoid's phenolic structure, which can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[1][2][3][4] This interference is independent of cellular metabolic activity.[3]
-
Troubleshooting Steps:
-
Include a "no-cell" control: Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells.
-
Switch to an alternative assay: The Sulforhodamine B (SRB) assay is a recommended alternative as it measures cell density based on protein content and is generally not affected by the reducing properties of flavonoids.[1][4]
-
Q2: I'm observing a wide range of IC50 values for this compound in my experiments, and they differ from published data. Why is this happening?
A2: Variations in IC50 values are common for natural products and can be attributed to several factors:[5]
-
Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities or degradation can alter its bioactivity.[5] Prepare fresh dilutions from a concentrated stock solution stored properly at -20°C or -80°C.[6][7] While many compounds are stable in DMSO, repeated freeze-thaw cycles can be problematic for sensitive molecules.[8][9][10]
-
Experimental Conditions: Factors such as cell passage number, cell density at the time of treatment, incubation time, and serum concentration in the media can all influence the apparent IC50 value.[5] Standardize these parameters across all experiments.
-
Assay-Specific Variability: As mentioned in Q1, the choice of assay can significantly impact the results. Different assays measure different cellular endpoints, which can lead to different IC50 values.
Q3: this compound is not dissolving well in my culture medium, leading to precipitation. How can I improve its solubility?
A3: Poor aqueous solubility is a common characteristic of flavonoids.
-
Proper Stock Solution Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7]
-
Final DMSO Concentration: When diluting the stock in your aqueous culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Sonication: Gentle sonication of the stock solution before dilution can aid in dissolving any micro-precipitates.
-
Co-solvents: For in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethylcellulose may be necessary.[7]
Q4: I am not observing the expected anti-inflammatory effects of this compound. What should I check?
A4: If you are not seeing the expected anti-inflammatory activity, consider the following:
-
Cell Line and Stimulus: Ensure you are using a relevant cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) and an appropriate inflammatory stimulus (e.g., TNF-α, IL-1β, LPS) to induce the inflammatory pathway you are studying.
-
Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for observing the desired effect.
-
Target Pathway Analysis: Verify the activation of the target pathway (e.g., NF-κB) in your positive controls. Western blotting for key signaling proteins like phosphorylated p65 and IκBα is crucial.
Data Presentation
The following tables summarize key quantitative data for this compound from various bioassays. Note that IC50 values can vary significantly based on the experimental conditions.
| Bioassay | Cell Line/Enzyme | Reported IC50 Value | Reference |
| Cytotoxicity | HL-60 | 47.8 µM | [11] |
| α-Glucosidase Inhibition | - | 155 µM | [12] |
Table 1: Reported IC50 Values for this compound.
| Flavonoid Class | Anti-inflammatory Assay | Typical IC50 Range (µM) | Reference |
| Flavones (e.g., Baicalein) | Inhibition of chemokine binding | 15 - 320 µg/mL | [13] |
| Various Flavonoids | Inhibition of leukocyte elastase, MMP-2, MMP-9 | 0.4 - 450 µM | [13] |
Table 2: General IC50 Ranges for Flavonoids in Anti-inflammatory Assays.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and a troubleshooting decision-making process.
Caption: A logical flowchart for troubleshooting common issues.
Caption: Proposed anti-inflammatory mechanism of action.
Caption: A generalized workflow for conducting cell-based assays.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the bioactivity of this compound.
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted for assessing cytotoxicity and is a reliable alternative to the MTT assay for flavonoids.
-
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 48 hours).
-
Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with 1% acetic acid to remove excess TCA and air dry completely.[14]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and air dry.[14]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Western Blot for NF-κB and HO-1 Pathway Analysis
This protocol allows for the semi-quantitative analysis of key proteins in the anti-inflammatory signaling pathway.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for a specified time, then stimulate with an inflammatory agent (e.g., 1 µg/mL LPS for 30 minutes) to activate the NF-κB pathway.[15]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer proteins to a PVDF membrane.[15]
-
Block the membrane for 1 hour at room temperature.[16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Detect protein bands using an ECL substrate and an imaging system.[16]
-
ELISA for CTACK/CCL27 Secretion
This protocol is for quantifying the secretion of the chemokine CTACK/CCL27 from cell culture supernatants.
-
Materials:
-
Human CTACK/CCL27 ELISA kit (commercially available)
-
Cell culture supernatants from treated and control cells
-
Microplate reader
-
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of Assay Diluent to each well of the pre-coated plate.[17]
-
Add 50 µL of standard, control, or sample (cell culture supernatant) to each well.[17]
-
Incubate for 2 hours at room temperature.[17]
-
Aspirate and wash each well four times with the provided Wash Buffer.
-
Add 200 µL of Conjugate to each well and incubate for 2 hours at room temperature.[17]
-
Repeat the aspiration and wash step.
-
Add 200 µL of Substrate Solution and incubate for 30 minutes at room temperature, protected from light.[17]
-
Add 50 µL of Stop Solution to each well.[17]
-
Read the absorbance at 450 nm within 30 minutes.[17]
-
References
- 1. bio-rad.com [bio-rad.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedscidirect.com [biomedscidirect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. Flavonoid-serum albumin complexation: determination of binding constants and binding sites by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of Compounds from Styrax obassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 13. d-nb.info [d-nb.info]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Human CCL27/CTACK ELISA - Quantikine DCC270: R&D Systems [rndsystems.com]
(2S)-2'-Methoxykurarinone interference with common assay reagents
Welcome to the technical support center for (2S)-2'-Methoxykurarinone (B1253607). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions and interference with common laboratory assays. The information provided is intended to help troubleshoot unexpected results and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is a dimethoxyflavanone, a type of flavonoid, isolated from the roots of Sophora flavescens.[1] Its structure includes a flavanone (B1672756) backbone with hydroxyl, methoxy, and a lavandulyl (a prenyl-related) group.[1][2] These functional groups contribute to its chemical properties and potential for assay interference.
Q2: Why might this compound interfere with my experiments?
Like many flavonoids, this compound possesses structural features that can lead to assay artifacts. Flavonoids are known to interfere with a variety of assays in a concentration- and structure-dependent manner.[2][3][4] Potential mechanisms of interference include:
-
Redox Activity: The phenolic hydroxyl groups can participate in redox reactions, potentially interfering with assays that rely on redox-sensitive reagents.
-
Optical Properties: The compound may absorb light or fluoresce at wavelengths used in common colorimetric and fluorescence-based assays, leading to false-positive or false-negative results.
-
Protein Binding: Flavonoids can non-specifically bind to proteins, including enzymes, which can affect their activity and lead to inaccurate measurements in enzymatic assays.[2][3]
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that can interfere with assay components.
Q3: Which assays are most likely to be affected?
Based on the general behavior of flavonoids and prenylated flavonoids, the following assays may be susceptible to interference by this compound:
-
Cell Viability Assays: Particularly those relying on reductase activity, such as MTT and XTT assays.
-
Enzyme Assays: Especially those with peroxidase-based detection systems.[5]
-
Colorimetric Protein Quantification Assays: Assays like the Bicinchoninic acid (BCA) assay can be affected by reducing substances.[2]
-
Fluorescence-Based Assays: Potential for interference due to the compound's intrinsic fluorescence or quenching properties.
-
Luciferase Reporter Assays: Signal interference is a possibility.
-
Antioxidant Capacity Assays: The inherent antioxidant properties of the flavonoid can interfere with assays like DPPH and ABTS.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptom: You observe an unexpected increase or decrease in cell viability when treating cells with this compound that does not correlate with other indicators of cell health (e.g., microscopy).
Potential Cause: Flavonoids can directly react with the tetrazolium salts (MTT, XTT) used in these assays, leading to a false signal. The compound's color may also interfere with the absorbance reading.
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound at your experimental concentrations in cell culture medium with the assay reagent (e.g., MTT) but without cells. A color change indicates direct reaction with the reagent.
-
Use an Alternative Assay: Switch to a non-enzymatic, non-colorimetric endpoint, such as a cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay that measures the release of a stable intracellular enzyme (e.g., LDH assay).
-
Correct for Background Absorbance: Measure the absorbance of wells containing the compound in media at the same wavelength used for the assay readout and subtract this value from your experimental readings.
Summary of Potential Interference in Cell Viability Assays:
| Assay Type | Potential Interference Mechanism | Suggested Control/Alternative |
| MTT/XTT | Direct reduction of tetrazolium salt, absorbance interference. | Cell-free control, Trypan Blue counting, LDH assay. |
| Resazurin (alamarBlue) | Redox activity of the compound may reduce resazurin. | Cell-free control, alternative endpoint assay. |
| ATP-based (e.g., CellTiter-Glo) | Potential inhibition of luciferase. | Run a parallel luciferase inhibition assay. |
Issue 2: Inconsistent Results in Enzyme-Linked Immunosorbent Assays (ELISAs) and Other Enzyme Assays
Symptom: You observe inhibition or enhancement of enzyme activity that is not consistent with your hypothesis.
Potential Cause: this compound may directly inhibit or, less commonly, activate the enzyme being studied. It can also interfere with the detection system, particularly if it involves a peroxidase-conjugated secondary antibody. Flavonoids are known to interfere with peroxidase activity.[5]
Troubleshooting Steps:
-
Enzyme Activity Control: Test the effect of this compound directly on the purified enzyme in a cell-free system to distinguish between a direct effect on the enzyme and an upstream cellular effect.
-
Detection System Control: If your assay uses a reporter enzyme (e.g., HRP, alkaline phosphatase), test the compound's effect on the activity of the reporter enzyme itself.
-
Use an Orthogonal Detection Method: If possible, confirm your findings using an assay with a different detection principle (e.g., a fluorescence-based assay if you are using a colorimetric one, or vice-versa).
Experimental Protocol: Assessing Interference with HRP-based Detection
-
Prepare Reagents: Prepare your standard HRP substrate solution (e.g., TMB).
-
Set up Controls: In a microplate, add the HRP enzyme and your compound at various concentrations. Include a positive control (HRP with no compound) and a negative control (substrate only).
-
Initiate Reaction: Add the HRP substrate to all wells.
-
Measure Signal: Read the absorbance at the appropriate wavelength at several time points.
-
Analyze Data: A decrease in signal in the presence of your compound indicates interference with the HRP enzyme or substrate.
Issue 3: Erroneous Readings in Fluorescence-Based Assays
Symptom: High background fluorescence or quenching of the fluorescent signal is observed in samples containing this compound.
Potential Cause: The compound may possess intrinsic fluorescence at the excitation and/or emission wavelengths of your fluorophore, or it may absorb light at these wavelengths (inner filter effect).
Troubleshooting Steps:
-
Measure Compound's Spectral Properties: Scan the excitation and emission spectra of this compound at your experimental concentrations to determine if there is an overlap with your assay's wavelengths.
-
Pre-read the Plate: Before adding the fluorescent reagent, read the fluorescence of the plate containing cells and your compound. This background can then be subtracted from the final reading.
-
Adjust Excitation/Emission Wavelengths: If possible, use a fluorophore with excitation and emission maxima that do not overlap with those of your compound.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence.
Summary of Troubleshooting for Fluorescence Assays:
| Issue | Diagnostic Step | Mitigation Strategy |
| High Background | Scan compound's fluorescence spectrum. | Subtract background, use a red-shifted dye. |
| Signal Quenching | Measure absorbance of the compound at excitation/emission wavelengths. | Dilute sample, use a brighter fluorophore, use a TRF assay. |
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for unexpected results.
Caption: Potential mechanisms of assay interference.
References
- 1. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kurarinone | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C27H32O6) [pubchemlite.lcsb.uni.lu]
- 4. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of (2S)-2'-Methoxykurarinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of (2S)-2'-Methoxykurarinone, a promising flavonoid with poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound expected to be low?
A1: this compound is a flavonoid, a class of compounds often characterized by poor water solubility.[1] This inherent low aqueous solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, systemic availability. Like many flavonoids, it may also be subject to significant first-pass metabolism in the intestine and liver.[2]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving its solubility and/or membrane permeability. These strategies include:
-
Nanoformulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution (e.g., nanosuspensions, nanoemulsions).[1][3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to enhance its dissolution rate.[4][5]
-
Co-administration with Bioenhancers: Using agents like piperine (B192125) to inhibit metabolic enzymes and enhance absorption.[6][7][8][9][10]
-
Chemical Modification: Altering the molecular structure, for instance, through glycosylation, to improve solubility.[2]
Q3: Are there any established solvent systems for dissolving this compound for in vitro and in vivo studies?
A3: Yes, for research purposes, this compound can be dissolved in Dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is often recommended to aid dissolution in these systems.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro Assays
Problem: Difficulty in preparing stock solutions and working dilutions in aqueous buffers for cell-based assays or dissolution studies, leading to precipitation and inaccurate results.
Troubleshooting Steps:
-
Co-solvents: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in the aqueous buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the buffer may increase the solubility of the compound.
-
Use of Solubilizing Excipients: Incorporate pharmaceutically acceptable solubilizers such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) in the aqueous buffer to enhance solubility.
Issue 2: Low Permeability of this compound in Caco-2 Cell Monolayer Assays
Problem: The apparent permeability coefficient (Papp) is low in the apical-to-basolateral direction, suggesting poor intestinal absorption.
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor: If active efflux is suspected, co-incubate with a P-glycoprotein (P-gp) inhibitor like verapamil. An increase in the A-B permeability would suggest that this compound is a substrate for this efflux transporter.
-
Formulation as a Nanoemulsion: Encapsulating the compound in a nanoemulsion can facilitate its transport across the Caco-2 monolayer.
-
Inclusion of a Bioenhancer: Co-administer with a known bioenhancer such as piperine, which can inhibit efflux pumps and metabolic enzymes within the Caco-2 cells.[6]
Issue 3: High Variability in Pharmacokinetic Data from In Vivo Studies
Problem: Inconsistent plasma concentration-time profiles and large standard deviations in pharmacokinetic parameters (Cmax, AUC) are observed between subjects.
Troubleshooting Steps:
-
Control of Formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and prevent aggregation. For solutions, confirm the compound remains fully dissolved.
-
Standardize Administration Technique: Use precise oral gavage techniques to ensure consistent delivery to the stomach.
-
Fasting State of Animals: Ensure animals are fasted overnight before dosing to minimize the effect of food on gastrointestinal transit time and absorption.
-
Consider Enterohepatic Recirculation: Flavonoids can undergo enterohepatic recirculation, leading to secondary peaks in the plasma concentration profile.[11] Extend the blood sampling time to capture this phenomenon.
Quantitative Data Summary
Table 1: Solubility of this compound and Representative Flavonoids in Different Media
| Compound | Medium | Solubility |
| This compound | DMSO | ~24 mg/mL (53.03 mM) |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2.5 mg/mL (5.52 mM) |
| Quercetin (crude) | Water | Very low |
| Quercetin Nanosuspension | Water | ~70-fold increase vs. crude |
Table 2: In Vivo Pharmacokinetic Parameters of a Flavonoid (Emodin) With and Without a Bioenhancer (Piperine) in Rats
| Parameter | Emodin (B1671224) Alone (20 mg/kg) | Emodin + Piperine (20 mg/kg) | % Change |
| Cmax (ng/mL) | 25.6 ± 8.7 | 42.3 ± 11.2 | +65.2% |
| AUC(0-t) (ng·h/mL) | 102.4 ± 31.5 | 168.7 ± 45.9 | +64.7% |
| Tmax (h) | 2.0 | 1.5 | -25% |
Data adapted from a study on emodin, a compound with similar bioavailability challenges, to illustrate the potential effect of piperine.[6]
Experimental Protocols
Protocol 1: Preparation of a Flavonoid Nanosuspension using the Nanoprecipitation Method
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol) at a concentration of 1-10 mg/mL.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.1-1% w/v Poloxamer 188 or PVP K30).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant rate under magnetic stirring. The ratio of the organic to aqueous phase should be optimized (e.g., 1:5 to 1:10).
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Preparation of a Flavonoid Solid Dispersion using the Solvent Evaporation Method
-
Polymer Solution: Dissolve a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000) in a suitable solvent (e.g., ethanol).[4][12]
-
Drug Addition: Add this compound to the polymer solution and stir until a clear solution is obtained. The drug-to-polymer ratio should be optimized (e.g., 1:1 to 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Protocol 3: In Vitro Dissolution Testing of a Flavonoid Formulation
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8). The volume is typically 900 mL.
-
Procedure: Place the formulated this compound (e.g., nanosuspension, solid dispersion) in the dissolution vessel. Set the paddle speed to 50-100 rpm and maintain the temperature at 37 ± 0.5°C.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC.
Protocol 4: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².
-
Transport Study (Apical to Basolateral):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound) solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points and from the apical chamber at the end of the experiment.
-
-
Analysis: Determine the concentration of the compound in the samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 5: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water.
-
Drug Administration: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Signaling pathway illustrating the barriers to oral bioavailability and the mechanisms of enhancement strategies.
References
- 1. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Biology towards Improved Flavonoid Pharmacokinetics [mdpi.com]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioenhancers: Revolutionary concept to market - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inventi.in [inventi.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Photostability of (2S)-2'-Methoxykurarinone Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting photostability testing of (2S)-2'-Methoxykurarinone (B1253607) solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is photostability testing and why is it important for this compound?
A1: Photostability testing is a crucial component of drug development that evaluates how a substance is affected by exposure to light.[1][2][3] For a novel compound like this compound, this testing is essential to identify potential degradation, which could lead to loss of potency, altered bioavailability, or the formation of toxic byproducts. Understanding its photostability helps in determining appropriate manufacturing, storage, and packaging conditions.[4]
Q2: What are the general principles of photostability testing according to regulatory guidelines?
A2: Regulatory guidelines, such as ICH Q1B, outline a systematic approach to photostability testing.[1][2][3] This typically involves two stages: forced degradation studies and confirmatory studies. Forced degradation studies are conducted under more extreme light conditions to identify likely degradation products and establish degradation pathways.[4][5] Confirmatory studies are performed under standardized conditions to assess the photostability of the drug substance and product under defined light exposure.[1][3][6]
Q3: What are the typical light sources and exposure conditions for photostability testing?
A3: The ICH Q1B guideline specifies the use of light sources that can emit both visible and ultraviolet (UV) light.[1][3] A common setup involves a combination of a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp.[1][3] For confirmatory studies, the samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][3][6]
Q4: How should I prepare my this compound solutions for photostability testing?
A4: this compound is soluble in solvents like DMSO, PEG300, and ethanol. For photostability testing, it is recommended to prepare solutions in a solvent that is transparent to the light source and does not itself degrade to interfere with the analysis. A common approach is to use a hydroalcoholic solution (e.g., methanol (B129727) or acetonitrile (B52724) in water) if the compound's solubility allows. The concentration should be chosen to be within the linear range of the analytical method.
Q5: What analytical techniques are suitable for monitoring the photostability of this compound?
A5: A stability-indicating analytical method is required, which can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[7] Given that flavonoids like this compound possess chromophores, they exhibit strong UV absorbance, making HPLC-UV a suitable choice.[8][9] A diode array detector (DAD) can be particularly useful for obtaining UV spectra of the parent compound and any new peaks that appear, which aids in the initial characterization of photodegradants.
Experimental Protocol: Photostability Testing of this compound Solution
This protocol outlines a forced degradation study to evaluate the photostability of this compound in solution.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (e.g., Milli-Q)
-
Volumetric flasks and pipettes
-
Quartz cuvettes or other transparent containers
2. Equipment:
-
Photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp (compliant with ICH Q1B Option II)
-
Calibrated radiometer and lux meter
-
HPLC system with a UV/DAD detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
3. Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.
-
Dark Control: Prepare a separate working solution and wrap the container completely in aluminum foil to protect it from light.
4. Exposure Conditions:
-
Place the unwrapped working solution and the dark control in the photostability chamber.
-
Expose the samples to light according to ICH Q1B guidelines. For a forced degradation study, you might extend the exposure time beyond the minimum requirements for confirmatory studies to ensure sufficient degradation for analysis.
-
Monitor the temperature within the chamber to ensure it remains constant and does not contribute to thermal degradation.
5. HPLC-UV Analytical Method:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., determined by a UV scan, likely around 280 nm and 330 nm based on the flavonoid structure) and also scan a broader range with the DAD.
6. Sample Analysis:
-
Withdraw aliquots of the exposed and dark control solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples immediately by HPLC-UV.
-
Calculate the percentage of remaining this compound and the relative peak areas of any new degradation products.
Data Presentation
Table 1: Hypothetical Photostability Data for this compound Solution (100 µg/mL)
| Exposure Time (hours) | Light Condition | This compound Remaining (%) | Photoproduct 1 (Relative Peak Area %) | Photoproduct 2 (Relative Peak Area %) |
| 0 | - | 100.0 | 0.0 | 0.0 |
| 24 | Dark Control | 99.8 | 0.0 | 0.0 |
| 4 | Exposed | 85.2 | 8.5 | 1.1 |
| 8 | Exposed | 71.5 | 15.3 | 2.8 |
| 12 | Exposed | 58.9 | 22.1 | 4.5 |
| 24 | Exposed | 35.7 | 35.8 | 8.1 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate samples. | - Inconsistent light exposure due to sample positioning.- Non-homogeneity of the solution. | - Ensure all samples are placed at the same distance from the light source.- Use a turntable within the photostability chamber for uniform exposure.- Thoroughly mix solutions before sampling. |
| Significant degradation in the dark control sample. | - Thermal degradation.- Chemical instability in the chosen solvent. | - Monitor and control the temperature inside the chamber.- Evaluate the stability of the compound in the chosen solvent at the experimental temperature without light exposure. |
| Appearance of unexpected peaks in the chromatogram of the unexposed sample. | - Contamination of the solvent or glassware.- Impurities in the reference standard. | - Use high-purity solvents and thoroughly clean all glassware.- Check the purity of the reference standard. |
| Poor peak shape or resolution in the HPLC analysis. | - Inappropriate mobile phase or gradient.- Column degradation. | - Optimize the mobile phase composition and gradient profile.- Use a new or different HPLC column. |
| No degradation observed even after prolonged exposure. | - The compound is highly photostable.- Insufficient light intensity. | - Confirm the light source is functioning correctly and calibrated.- Consider more aggressive forced degradation conditions (e.g., addition of a photosensitizer), but note this is for investigational purposes. |
Visualizations
Caption: Experimental workflow for the photostability testing of this compound solution.
Caption: Hypothetical signaling pathway of this compound and potential interference by its photodegradation products.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. 美国GlpBio - this compound | Cas# 270249-38-2 [glpbio.cn]
- 5. PubChemLite - this compound (C27H32O6) [pubchemlite.lcsb.uni.lu]
- 6. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. medwinpublishers.com [medwinpublishers.com]
Addressing batch-to-batch variability of isolated (2S)-2'-Methoxykurarinone
Welcome to the technical support center for (2S)-2'-Methoxykurarinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a flavonoid compound.[1] It is a natural product isolated from the root of Sophora flavescens Ait.[1], a plant used in traditional medicine.
Q2: What are the known biological activities of this compound?
Research has shown that this compound possesses several biological activities, including:
-
Antioxidant effects. [2]
-
Anti-inflammatory properties , demonstrated by the suppression of cutaneous T cell-attracting chemokine (CTACK/CCL27) production in human keratinocytes.[2] This is achieved through the inhibition of NF-κB activation and the induction of Heme Oxygenase-1 (HO-1).[2]
-
Inhibition of Beta-secretase (BACE1) , suggesting potential applications in neurodegenerative disease research.[3]
Q3: We are observing inconsistent results between different batches of this compound in our cell-based assays. What could be the cause?
Batch-to-batch variability is a common challenge with natural product isolates.[4][5] Several factors can contribute to these inconsistencies:
-
Purity Levels: Even minor differences in purity between batches can significantly impact biological activity.
-
Presence of Impurities: The nature and concentration of co-isolated impurities may differ between batches, potentially leading to off-target effects or altered potency.
-
Source Material Variation: The chemical composition of the source plant, Sophora flavescens, can be influenced by factors such as climate, harvest time, and storage conditions.[4]
-
Extraction and Purification Process: Variations in the isolation and purification protocols can lead to differences in the final product.[6][7]
-
Compound Stability: Degradation of the compound over time or due to improper storage can also lead to variable results.
Q4: How can we ensure the consistency of this compound across different batches?
A robust quality control (QC) process is essential. We recommend the following steps:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new batch. Pay close attention to the purity determination method and the data provided.
-
In-House QC Testing: Perform your own analytical validation on a small sample of the new batch before using it in large-scale experiments. This can include HPLC, LC-MS, and NMR analysis.
-
Standardized Stock Solution Preparation: Prepare and store stock solutions under consistent conditions to minimize variability arising from handling.
-
Bioassay Validation: Test each new batch in a standardized and well-characterized biological assay to confirm its potency and activity relative to previous batches.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Reduced potency of a new batch compared to a previous one. | 1. Lower purity of the new batch. 2. Presence of inhibitory impurities. 3. Degradation of the compound. 4. Inaccurate quantification of the compound. | 1. Verify Purity: Re-analyze the purity of the new batch using HPLC. Compare the chromatogram with that of the previous, well-performing batch. 2. Check for Degradation: Use LC-MS to check for the presence of degradation products. 3. Confirm Concentration: Accurately determine the concentration of your stock solution, preferably by UV-Vis spectrophotometry or qNMR. 4. Perform Dose-Response Curve: Generate a full dose-response curve for the new batch and compare the EC50/IC50 values with the previous batch. |
| Unexpected or off-target effects observed with a new batch. | 1. Presence of biologically active impurities. 2. Contamination of the sample. | 1. Impurity Profiling: Use LC-MS to identify any significant impurities in the new batch that were not present in previous batches. 2. Supplier Communication: Contact the supplier to inquire about any changes in their isolation or purification process. 3. Purification: If significant impurities are detected, consider re-purifying a portion of the batch using preparative HPLC. |
| Poor solubility or precipitation of the compound in media. | 1. Incorrect solvent used for stock solution. 2. Supersaturation of the final dilution. 3. Different salt form or crystalline structure between batches. | 1. Review Solvent Choice: this compound is typically soluble in DMSO or ethanol. Ensure the stock solution is fully dissolved before further dilution. 2. Optimize Dilution: When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. Avoid high final concentrations of the organic solvent. 3. Characterize Solid State: While less common for research-grade materials, differences in crystallinity can affect solubility. If problems persist, consult with an analytical chemist. |
Hypothetical Batch Comparison Data
The following table illustrates a hypothetical scenario of batch-to-batch variability detected through in-house quality control.
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (HPLC, %) | 99.2% | 96.5% | 99.1% |
| Major Impurity 1 (%) | 0.3% | 2.1% | 0.4% |
| Major Impurity 2 (%) | 0.1% | 0.5% | 0.2% |
| IC50 (BACE1 Assay, µM) | 5.2 | 8.9 | 5.4 |
| EC50 (Anti-inflammatory Assay, µM) | 10.8 | 18.5 | 11.1 |
In this example, Batch B shows lower purity and the presence of a significant impurity, which correlates with its reduced potency in biological assays. Batch C is comparable to the reference Batch A.
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
Objective: To determine the purity of a batch of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Bioassay Validation - BACE1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Serial Dilution: Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. Include a DMSO-only control.
-
Enzyme Addition: To each well of the microplate, add the BACE1 enzyme solution.
-
Inhibitor Addition: Add the serially diluted this compound or control to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add the fluorogenic BACE1 substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: Mechanism of this compound in suppressing CTACK/CCL27.
Experimental Workflow for Batch Validation
Caption: Workflow for quality control and validation of new batches.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting batch-to-batch variability.
References
- 1. biorlab.com [biorlab.com]
- 2. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. zaether.com [zaether.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
Technical Support Center: Cell Line Specific Responses to (2S)-2'-Methoxykurarinone Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2S)-2'-Methoxykurarinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid compound isolated from the roots of Sophora flavescens. It has demonstrated a range of biological effects, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic activities.[1] Notably, it exhibits cytotoxic activity against human myeloid leukemia HL-60 cells and inhibits osteoclastogenesis and bone resorption by down-regulating RANKL signaling.[1]
Q2: What is the cytotoxic potential of this compound against different cancer cell lines?
This compound has shown cytotoxic effects against human promyelocytic leukemia HL-60 cells with a reported IC50 value of 13.7 μM after 96 hours of treatment as determined by an MTT assay.[1] While comprehensive data across a wide range of cell lines for this specific compound is still emerging, studies on the closely related flavonoid, kurarinone (B208610), have shown cytotoxic activity against various cancer cell lines including cervical cancer (HeLa), myeloid cancer (HL-60), kidney cells (HEK293), lung cancer (H1688 and H146), and breast cancer (MDA-MB-453) cells.[2]
Q3: What are the known mechanisms of action for the anti-cancer effects of this compound and related flavonoids?
The anti-cancer effects of this compound and related flavonoids like kurarinone are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Apoptosis Induction: Kurarinone has been shown to trigger both the intrinsic and extrinsic apoptotic pathways. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax.[3] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[2][3] Furthermore, kurarinone can sensitize cancer cells to other apoptosis-inducing agents like TRAIL by inhibiting the pro-survival NF-κB signaling pathway.[4]
-
Cell Cycle Arrest: Flavonoids have been reported to induce cell cycle arrest at different phases (G1, S, or G2/M), depending on the specific compound and cell line.[5] For instance, some flavonoids can cause an accumulation of cells in the G1 phase, preventing them from entering the S phase and replicating their DNA.[5]
Troubleshooting Guides
Inconsistent or Unexpected Cytotoxicity Results
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Cell health and passage number variation. Inconsistent seeding density. Pipetting errors. | Ensure cells are in the logarithmic growth phase and use a consistent passage number. Optimize and standardize cell seeding protocols. Use calibrated pipettes and consider using a master mix for drug dilutions. |
| Lower than expected cytotoxicity. | Compound precipitation in media. Degradation of the compound. Cell line resistance. | Visually inspect the media for precipitation after adding the compound. Prepare fresh stock solutions and dilute immediately before use. Store stock solutions at -20°C or -80°C, protected from light.[1] Consider using a different cell line or investigating mechanisms of resistance. |
| Higher than expected cytotoxicity, even at low concentrations. | Contamination of cell culture (e.g., mycoplasma). Error in stock solution concentration calculation. | Regularly test cell cultures for mycoplasma contamination. Double-check all calculations for stock and working solution concentrations. |
Issues with Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI positive) even at early time points. | Compound concentration is too high, causing rapid cell death. Harsh cell handling during harvesting. | Perform a dose-response and time-course experiment to find the optimal concentration and incubation time for observing apoptosis. Handle cells gently during trypsinization and centrifugation. |
| No significant increase in apoptotic cells compared to control. | Insufficient drug concentration or incubation time. Cell line is resistant to apoptosis induction by the compound. | Increase the concentration of this compound and/or extend the incubation period. Confirm that the chosen cell line is sensitive to apoptosis induction by this class of compounds. |
| Annexin V signal is weak or absent. | Loss of Ca2+ required for Annexin V binding. Insufficient staining time. | Ensure the binding buffer contains an adequate concentration of calcium. Follow the recommended incubation time for the Annexin V staining protocol. |
Problems with Cell Cycle Analysis (e.g., Propidium Iodide Staining)
| Problem | Possible Cause | Suggested Solution |
| Broad peaks in the cell cycle histogram, making it difficult to distinguish phases. | Inconsistent cell fixation. Cell clumping. High flow rate during acquisition. | Use a standardized fixation protocol with cold 70% ethanol (B145695). Gently resuspend the cell pellet to avoid clumps and consider filtering the sample. Use a low flow rate during flow cytometry acquisition.[6] |
| Large sub-G1 peak in the control group. | Spontaneous apoptosis due to poor cell health or over-confluency. | Ensure cells are healthy and harvested at an appropriate density (typically 70-80% confluency). |
| No observable change in cell cycle distribution after treatment. | The compound may not induce cell cycle arrest in the chosen cell line at the tested concentrations. The time point of analysis is not optimal. | Test a wider range of concentrations. Perform a time-course experiment to identify the optimal time point for observing cell cycle changes. |
Data Presentation
Table 1: Cytotoxicity of this compound and Related Flavonoids from Sophora flavescens on Various Cancer Cell Lines.
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (hours) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | MTT | 13.7 | 96 | [1] |
| Kurarinone | H1688 (Human small cell lung carcinoma) | MTT | Not specified | 24 | [3] |
| Kurarinone | HeLa (Human cervical cancer) | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Potential mechanism of G1 cell cycle arrest by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Resistance to (2S)-2'-Methoxykurarinone in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (2S)-2'-Methoxykurarinone in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a flavanone (B1672756) compound isolated from the roots of Sophora flavescens.[1] It has demonstrated anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects.[1] Its anticancer activity includes inducing apoptosis (programmed cell death) in cancer cells. For instance, in human myeloid leukemia HL-60 cells, it has shown cytotoxic activity.[1] While its precise and complete mechanism of action is still under investigation, related flavanones from Sophora flavescens, such as kurarinone (B208610), are known to induce apoptosis by modulating proteins involved in this process, like caspases and members of the Bcl-2 family.[2][3] Some flavanones can also inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and STAT signaling pathways.[4][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to flavonoid compounds in cancer cells can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[6][7][8]
-
Alterations in Apoptotic Pathways: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic cascade, such as upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), making them less susceptible to apoptosis-inducing agents.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibitory effects of this compound. For example, if the compound inhibits the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway to promote survival and proliferation.[5]
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[9]
-
Target Protein Modification: Although the direct targets of this compound are not fully elucidated, mutations in the target protein could prevent the compound from binding effectively.
Q3: How can I confirm that my cells have developed resistance to this compound?
The most direct way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) value in your cell line with that of a known sensitive or parental cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or resazurin (B115843) assay.[10][11]
Q4: What strategies can I employ to overcome resistance to this compound?
Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other anticancer agents that have different mechanisms of action can be effective.[12][13] For instance, using an inhibitor of a bypass signaling pathway or a modulator of ABC transporters could restore sensitivity.
-
Targeting the Resistance Mechanism: If the specific resistance mechanism is identified (e.g., overexpression of a particular ABC transporter), you can use a specific inhibitor for that transporter in combination with this compound.
-
Synergistic Drug Screening: Perform a screen of various approved anticancer drugs in combination with this compound to identify synergistic interactions.[14][15][16]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Suggestion |
| Cell Culture Conditions | Maintain consistent cell passage numbers and seeding densities between experiments. Ensure cells are in the logarithmic growth phase when treated. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. Protect the compound from light. |
| Assay Protocol Variability | Standardize incubation times for drug treatment and assay development. Ensure complete solubilization of the formazan (B1609692) product in MTT assays. Use a multichannel pipette for consistency in reagent addition. |
| Data Analysis | Use a consistent method for data normalization and curve fitting to calculate the IC50 value. Ensure that the dose-response curve has a proper sigmoidal shape.[17][18] |
Problem 2: Suspected ABC Transporter-Mediated Resistance
| Observation | Troubleshooting/Investigative Step |
| Increased IC50 value in your cell line. | 1. Western Blot Analysis: Perform a western blot to compare the protein expression levels of key ABC transporters (P-gp, MRP1, BCRP) between your suspected resistant cell line and the parental/sensitive cell line.[6][7][19] |
| 2. Combination with ABC Transporter Inhibitors: Treat the resistant cells with this compound in combination with known inhibitors of ABC transporters (e.g., Verapamil for P-gp). A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of that transporter. | |
| 3. qRT-PCR: Quantify the mRNA expression levels of the corresponding ABC transporter genes to see if there is an upregulation at the transcriptional level. |
Problem 3: No Apoptosis Observed After Treatment
| Observation | Troubleshooting/Investigative Step |
| Cells are viable but not undergoing apoptosis at expected concentrations. | 1. Western Blot for Apoptotic Markers: Analyze the expression of key apoptotic proteins. Check for the cleavage of caspase-3 and PARP (markers of apoptosis activation). Also, assess the ratio of anti-apoptotic (Bcl-2, Bcl-xL) to pro-apoptotic (Bax, Bak) proteins. |
| 2. Annexin V/PI Staining: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells after treatment. | |
| 3. Investigate Upstream Signaling: Examine signaling pathways known to regulate apoptosis, such as the PI3K/Akt and MAPK/ERK pathways, for any alterations in the resistant cells. |
Data Presentation
Table 1: Reported IC50 Values of this compound and Related Flavanones in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Human Myeloid Leukemia | 13.7 | [1] |
| Kurarinone | A549 | Non-Small Cell Lung Cancer | ~10 µg/mL | [20] |
| Kurarinone | H1688 | Small Cell Lung Cancer | 12.5 | [21] |
| Kurarinone | H146 | Small Cell Lung Cancer | 30.4 | [21] |
| Kurarinone | PC3 | Prostate Cancer | 24.7 | [3] |
| Sophoraflavanone G | HL-60 | Human Myeloid Leukemia | 20 | [22] |
Table 2: Hypothetical IC50 Values for Troubleshooting Scenarios
| Cell Line Status | This compound IC50 (µM) | Expected Observation |
| Sensitive (Parental) | 10 - 20 | Normal dose-dependent cell death. |
| Resistant (Hypothetical) | > 80 | Reduced cell death at concentrations effective against sensitive cells. |
| Resistant + ABC Transporter Inhibitor | 15 - 30 | Restoration of sensitivity, suggesting efflux pump involvement. |
| Resistant + Synergistic Drug | < 10 | Enhanced cell death compared to either drug alone. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: Western Blot for ABC Transporters
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the ABC transporters to the loading control.[6][7][19]
Protocol 3: Evaluation of Drug Synergy
-
Experimental Design: Design a matrix of concentrations for this compound and the combination drug.
-
Cell Treatment: Treat the resistant cells with each drug alone and in combination at the various concentrations for 48-72 hours.
-
Cell Viability Assay: Perform an MTT or similar cell viability assay as described in Protocol 1.
-
Synergy Analysis: Analyze the data using the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[14][15][16]
Visualizations
Caption: Troubleshooting workflow for resistance.
Caption: Potential resistance pathways.
Caption: Logic of synergistic drug action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 4. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vuir.vu.edu.au [vuir.vu.edu.au]
- 14. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 15. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Searching Synergistic Dose Combinations for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of (2S)-2'-Methoxykurarinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of (2S)-2'-Methoxykurarinone, a prenylated flavonoid of interest, with established anti-inflammatory agents. Due to the limited availability of in vivo data for this compound, this guide utilizes data from studies on its close structural analog, kurarinone (B208610), isolated from Sophora flavescens. The anti-inflammatory activities of kurarinone are compared with the well-documented non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This comparison is based on findings from established animal models of inflammation.
Executive Summary
Kurarinone has demonstrated significant anti-inflammatory properties across multiple preclinical in vivo models, including those for sepsis, colitis, and arthritis. Its mechanisms of action involve the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). While direct comparative studies are not yet available, data from independent studies suggest that kurarinone exerts potent anti-inflammatory effects that are comparable to those of standard drugs like Indomethacin, albeit likely through different molecular mechanisms.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies on kurarinone and the comparator, Indomethacin, in relevant animal models of inflammation.
Table 1: Effect of Kurarinone on Pro-inflammatory Cytokine Levels in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dose | TNF-α Reduction (serum) | IL-6 Reduction (serum) | IL-17A Reduction (serum) | IFN-γ Reduction (serum) |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline |
| Kurarinone | 100 mg/kg/day (oral) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
Source: Tang et al., 2021.[1]
Table 2: Effect of Kurarinone in a Mouse Model of LPS-Induced Sepsis
| Treatment Group | Outcome |
| LPS Control | High mortality, significant organ damage |
| Kurarinone | Increased survival rate, attenuated neutrophil infiltration in lung, kidneys, and liver, reduced organ damage markers |
Source: Chen et al., 2023.[2]
Table 3: Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Inhibition of Edema (%) |
| Kurarinone | Data not available in this model | - | - |
| Indomethacin | Rat | 10 mg/kg | ~54% (at 3 hours) |
Note: Data for kurarinone in this specific standardized model was not available in the reviewed literature, highlighting a gap for future research. The data for Indomethacin is provided as a typical benchmark for NSAID activity in this assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Collagen-Induced Arthritis (CIA) in Mice (for Kurarinone)
-
Animals: DBA/1 mice.
-
Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Treatment: Kurarinone (100 mg/kg/day) is administered orally from day 21 to day 42.
-
Assessment: The severity of arthritis is evaluated based on a clinical scoring scale and histopathological analysis of the paw tissues. Levels of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, and IL-17A) in the serum and paw tissues are measured using ELISA.[1]
Carrageenan-Induced Paw Edema in Rats (for Indomethacin)
-
Animals: Male Wistar rats.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the rat's hind paw.
-
Treatment: Indomethacin (10 mg/kg) is administered orally or intraperitoneally prior to carrageenan injection.
-
Assessment: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathways and Mechanisms of Action
Kurarinone's anti-inflammatory effects are mediated through the modulation of critical intracellular signaling pathways. The diagrams below illustrate the proposed mechanisms.
Caption: Experimental workflow for in vivo validation.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2 antioxidant pathway.
Conclusion
The available in vivo data for kurarinone strongly support its potential as a potent anti-inflammatory agent. It demonstrates efficacy in diverse and clinically relevant animal models of inflammatory diseases. The molecular mechanisms appear to involve the dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2 antioxidant response pathway.
For a comprehensive evaluation of this compound, further in vivo studies are warranted. Specifically, direct, head-to-head comparative studies with established anti-inflammatory drugs like Indomethacin in standardized models such as the carrageenan-induced paw edema assay would provide invaluable data for assessing its relative potency and therapeutic potential. Researchers are encouraged to utilize the provided protocols as a foundation for such future investigations.
References
Unveiling the Anticancer Potential of (2S)-2'-Methoxykurarinone: A Comparative Guide for Xenograft Model Confirmation
For Immediate Release
This guide provides a comprehensive comparison of the anticancer activity of (2S)-2'-Methoxykurarinone, a natural flavonoid, with established chemotherapeutic agents. While in vivo xenograft data for this compound is not yet publicly available, this document outlines the imperative for such studies based on its demonstrated in vitro efficacy. We present a hypothetical xenograft study design and compare its potential outcomes with the known performance of standard-of-care drugs in relevant cancer models. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds.
Introduction to this compound
This compound is a flavanone (B1672756) isolated from the roots of Sophora flavescens. It has demonstrated a range of biological activities, including anti-inflammatory, antipyretic, and antidiabetic effects.[1] Notably, it has shown cytotoxic activity against human myeloid leukemia HL-60 cells, indicating its potential as an antineoplastic agent.[1]
Comparative Analysis: In Vitro Efficacy
To date, the primary evidence for the anticancer activity of this compound comes from in vitro studies. A key finding is its cytotoxic effect on the human myeloid leukemia HL-60 cell line.
| Compound | Cell Line | IC50 | Reference |
| This compound | HL-60 (Human Myeloid Leukemia) | 13.7 μM | [1] |
This IC50 value, while moderate, warrants further investigation through in vivo models to determine its translational potential.
Proposed Xenograft Study and Comparative Performance
Given the in vitro activity against a leukemia cell line, a logical next step is to evaluate this compound in a leukemia xenograft model. Below is a proposed experimental design and a comparative table of expected endpoints versus standard-of-care drugs for acute myeloid leukemia (AML).
Experimental Protocol: Leukemia Xenograft Model
A standard subcutaneous xenograft model would be employed to assess the in vivo efficacy of this compound.
Cell Line: HL-60 (Human Myeloid Leukemia)
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
Procedure:
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation: A suspension of 5 x 10^6 HL-60 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Control Group: Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) administered via intraperitoneal (i.p.) injection.
-
This compound Group: Administered i.p. at various doses (e.g., 25, 50, 100 mg/kg) daily for 21 days.
-
Positive Control Group: Standard-of-care drug for AML, such as a combination of cytarabine (B982) and an anthracycline (e.g., daunorubicin), administered according to established protocols.
-
-
Endpoint Analysis:
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the experiment, tumors are excised, weighed, and processed for histological and molecular analysis.
-
Hypothetical Comparative Efficacy Data
The following table presents hypothetical data for this compound in a leukemia xenograft model, compared to known outcomes for standard AML chemotherapy.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily i.p. | 1500 ± 250 | - | +5 |
| This compound (50 mg/kg) | Daily i.p. | 800 ± 150 | 47 | -2 |
| This compound (100 mg/kg) | Daily i.p. | 500 ± 100 | 67 | -5 |
| Cytarabine + Daunorubicin | Standard Protocol | 400 ± 80 | 73 | -10 |
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is yet to be fully elucidated, its classification as a flavonoid suggests potential interference with key signaling pathways involved in cancer cell proliferation and survival. Methoxyflavones have been shown to target various protein markers and activate downstream signaling cascades leading to cell death.[2][3] A plausible mechanism involves the inhibition of pro-survival pathways such as PI3K/Akt and the activation of apoptotic pathways.
Caption: Proposed mechanism of this compound via PI3K/Akt pathway inhibition.
Experimental Workflow Visualization
The successful execution of a xenograft study involves a series of well-defined steps, from cell line preparation to data analysis.
Caption: Standard workflow for in vivo xenograft studies.
Comparison with Alternative Anticancer Agents
To provide context for the potential efficacy of this compound, it is essential to compare it with the standard of care for relevant malignancies. As it has shown activity against a leukemia cell line, a comparison with drugs used for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) is appropriate.
| Drug Class | Examples | Mechanism of Action | Common Cancer Indications |
| Flavonoids (Hypothetical) | This compound | Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt), induction of apoptosis. | Leukemia (based on in vitro data) |
| Antimetabolites | Cytarabine, 6-mercaptopurine, Methotrexate | Interfere with DNA and RNA synthesis. | AML, ALL[4][5] |
| Anthracyclines | Daunorubicin, Doxorubicin | Inhibit topoisomerase II, leading to DNA damage. | AML, ALL[4][6] |
| Vinca Alkaloids | Vincristine | Inhibit microtubule polymerization, leading to M-phase arrest. | ALL[6] |
Conclusion and Future Directions
This compound has demonstrated preliminary in vitro anticancer activity, suggesting its potential as a novel therapeutic agent. The next critical step is to validate these findings in well-designed in vivo xenograft models. The proposed study in a leukemia model will provide crucial data on its efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile.
Further research should also focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. A deeper understanding of its mechanism of action will be vital for its development as a targeted anticancer therapy. Comparative studies against a broader range of cancer cell lines and in combination with existing chemotherapeutic agents are also warranted to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moffitt.org [moffitt.org]
- 5. Typical Treatment of Acute Lymphocytic Leukemia | American Cancer Society [cancer.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Analysis of the Efficacy of (2S)-2'-Methoxykurarinone and Other Flavonoids from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of (2S)-2'-Methoxykurarinone against other prominent flavonoids isolated from the medicinal plant Sophora flavescens. The comparative analysis is based on experimental data from various in vitro studies, focusing on key therapeutic areas such as oncology and inflammation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for the cited assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action.
Introduction to Sophora flavescens Flavonoids
Sophora flavescens, a plant used in traditional Chinese medicine, is a rich source of bioactive flavonoids with diverse pharmacological properties.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Among the numerous flavonoids isolated from this plant, this compound, kurarinone (B208610), sophoraflavanone G, maackiain, formononetin, and trifolirhizin (B192568) have been extensively studied for their anticancer and anti-inflammatory activities. This guide aims to collate and compare the available efficacy data for these compounds to aid researchers in their drug discovery and development endeavors.
Comparative Efficacy Data
The following tables summarize the cytotoxic and anti-inflammatory activities of the selected Sophora flavescens flavonoids based on their half-maximal inhibitory concentration (IC50) values. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Therefore, these tables should be used as a guide for relative potency.
Cytotoxic Activity of Sophora flavescens Flavonoids Against Various Cancer Cell Lines
| Flavonoid | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HL-60 (Human myeloid leukemia) | MTT | 13.7 | [2] |
| Kurarinone | HL-60 (Human myeloid leukemia) | MTT | 18.5 | [3] |
| Kurarinone | H1688 (Small-cell lung cancer) | MTT | 12.5 ± 4.7 | [4] |
| Kurarinone | H146 (Small-cell lung cancer) | MTT | 30.4 ± 5.1 | [4] |
| Kurarinone | HeLa (Cervical cancer) | MTT | 36 | [5] |
| Kurarinone | A375 (Melanoma) | MTT | 62 | [5] |
| Kurarinone | PC3 (Prostate cancer) | MTT | 24.7 | [3] |
| Sophoraflavanone G | MDA-MB-231 (Triple-negative breast cancer) | MTT | Not specified, but induced apoptosis | [6] |
| Sophoraflavanone G | HL-60 (Human myeloid leukemia) | MTT | Not specified, but induced apoptosis | [7] |
| Formononetin | DU145 (Prostate cancer) | MTT | ~4.31 (as FGFR2 inhibitor) | [8] |
| Formononetin | HCT-116 (Colon cancer) | MTT | 60.97 | [8] |
| Formononetin | A549 (Lung cancer) | MTT | 53.66 ± 1.4 | [9] |
| Formononetin | MOLT-4 (Acute lymphoblastic leukemia) | MTT | 155.8 | [10] |
| Trifolirhizin | MKN45 (Gastric cancer) | MTT | 33.27 ± 2.06 µg/ml | [11][12] |
| Trifolirhizin | A2780 (Ovarian cancer) | MTT | ~100 | [13] |
| Trifolirhizin | H23 (Lung cancer) | MTT | ~250 | [13] |
Anti-inflammatory Activity of Sophora flavescens Flavonoids
| Flavonoid | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HaCaT (Human keratinocytes) | ELISA (CCL27 production) | Suppressed TNF-α/IL-1β induced production | [14] |
| Kurarinone | RAW 264.7 (Murine macrophages) | Griess Assay (NO production) | Inhibited LPS-induced production | [15] |
| Sophoraflavanone M | RAW 264.7 (Murine macrophages) | Griess Assay (NO production) | Reduced LPS-induced production | [16] |
| Formononetin | BV2 (Murine microglia) | Griess Assay (NO production) | > 50 | [8] |
| Various Flavonoids | RAW 264.7 (Murine macrophages) | Griess Assay (NO production) | 4.6 ± 1.1 to 14.4 ± 0.4 | [6][17] |
Signaling Pathway Modulation
Several of these flavonoids exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and PI3K/Akt pathways.
-
This compound has been shown to inhibit TNF-α- and IL-1β-induced NF-κB activation in human keratinocytes.[14]
-
Kurarinone has been reported to induce apoptosis in cancer cells by modulating proteins involved in the NF-κB pathway.[3]
-
Sophoraflavanone G inhibits STAT signaling by targeting upstream kinases, including those in the PI3K/Akt pathway, and also inhibits NF-κB signaling in multiple myeloma cells.[18]
-
Formononetin has been demonstrated to suppress the PI3K/Akt pathway in various cancer cells and inhibit the NF-κB signaling pathway to exert anti-neuroinflammatory effects.[19][20][21]
-
Trifolirhizin is known to act on the NF-κB-MAPK and PI3K/Akt signaling pathways.[22]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test flavonoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Principle: The Griess assay is used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). In this assay, nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a purple azo compound, the absorbance of which is measured spectrophotometrically.
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/mL per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test flavonoid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the concentration of nitrite in the samples.
Western Blot Analysis for NF-κB Pathway Activation
Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the phosphorylation of key signaling proteins (e.g., IκBα, p65) and the translocation of the p65 subunit to the nucleus are measured.
Protocol:
-
Culture and treat cells with the flavonoid and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
For whole-cell lysates, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, use a commercial extraction kit.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, and a loading control like β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways
Caption: Simplified NF-κB signaling pathway and points of inhibition by Sophora flavescens flavonoids.
Caption: Overview of the PI3K/Akt signaling pathway and inhibitory actions of Sophora flavescens flavonoids.
Experimental Workflow
Caption: General experimental workflow for comparing the efficacy of Sophora flavescens flavonoids.
References
- 1. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 4. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-proliferation effects of trifolirhizin on MKN45 cells and possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formononetin regulates endothelial nitric oxide synthase to protect vascular endothelium in deep vein thrombosis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Harnessing Synergy: A Comparative Guide to Flavonoids in Combination Cancer Chemotherapy
Introduction
While direct experimental data on the synergistic effects of (2S)-2'-Methoxykurarinone with chemotherapy drugs remains to be elucidated in published literature, significant research has explored the potential of related flavonoids to enhance the efficacy of conventional anticancer agents. This guide provides a comparative overview of the synergistic effects observed with other flavonoids isolated from Sophora species and the broader class of prenylated flavonoids when combined with various chemotherapy drugs. The data presented herein is intended to offer valuable insights for researchers and drug development professionals interested in the potential of flavonoid combination therapies in oncology.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic interactions between specific flavonoids and chemotherapy drugs. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Sophora Flavonoids with Chemotherapy Drugs
| Flavonoid | Chemotherapy Drug | Cancer Cell Line | IC50 of Chemo Alone (µM) | IC50 of Chemo in Combination (µM) | Fold Reduction in IC50 | Combination Index (CI) | Reference |
| Leachianone A | Sorafenib | MHCC97H (Hepatocellular Carcinoma) | Not specified | Not specified | 5.8 | 0.49 | [1] |
| Sophoraflavanone G | Sorafenib | MHCC97H (Hepatocellular Carcinoma) | Not specified | Not specified | 3.6 | 0.66 | [1] |
| Trifolirhizin | Sorafenib | MHCC97H (Hepatocellular Carcinoma) | Not specified | Not specified | 3.5 | 0.46 | [1] |
Table 2: Synergistic Effects of Prenylated Flavonoids with Chemotherapy Drugs
| Flavonoid | Chemotherapy Drug | Cancer Cell Line | Experimental Observation | Reference |
| Xanthohumol | SN38 (active metabolite of Irinotecan) | SW480 (Colorectal Cancer) | Pre-treatment with Xanthohumol sensitized cancer cells to SN38, indicating a synergistic effect in inhibiting cell proliferation. | [2] |
Table 3: In Vivo Synergistic Effects of Sophora flavescens with 5-Fluorouracil (B62378)
| Treatment Group | Tumor Inhibition Rate (%) | Reference |
| 5-Fluorouracil (5-FU) alone | 53.85 | [3] |
| Sophora flavescens aqueous decoction (SFAD) alone | 33.96 | [3] |
| SFAD + 5-FU | 59.74 | [3] |
Mechanisms of Synergistic Action
The synergistic effects of these flavonoids with chemotherapy drugs are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
ERK and AKT Signaling Pathways
In the combination of Sophora flavonoids with Sorafenib, a significant co-suppression of the ERK and AKT signaling pathways was observed.[1] These pathways are crucial for cell growth and survival, and their inhibition can lead to enhanced apoptosis.
Caption: Inhibition of ERK and AKT pathways by Sophora flavonoids and Sorafenib.
Mitochondrial-Mediated Apoptosis Pathway
The combination of Sophoraflavanone G or Trifolirhizin with Sorafenib was found to synergistically induce apoptosis through the endogenous mitochondrial-mediated pathway. This involves an increase in the Bax/Bcl-2 expression ratio and the activation of caspase-9 and caspase-3.[1]
Caption: Mitochondrial-mediated apoptosis induced by flavonoid-chemo combination.
Experimental Protocols
The following are generalized protocols for the key experiments used to assess the synergistic effects of flavonoids and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the flavonoid, the chemotherapy drug, and their combination for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the cell viability assay. After treatment, harvest the cells, including any floating cells.
-
Cell Washing: Wash the cells with cold PBS.[5]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[5] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[6]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for assessing synergistic effects.
Conclusion
The presented data from preclinical studies strongly suggest that flavonoids from Sophora species and other prenylated flavonoids hold significant promise as synergistic agents in combination with chemotherapy. These natural compounds can enhance the cytotoxic effects of conventional drugs, often at lower concentrations, potentially reducing dose-related side effects and overcoming drug resistance. The mechanisms underlying these synergistic interactions frequently involve the modulation of critical cell signaling pathways that govern cell proliferation and apoptosis. While further research, particularly clinical trials, is necessary to validate these findings, this guide provides a solid foundation for researchers to explore the therapeutic potential of flavonoid-based combination therapies in cancer treatment. The lack of specific data on this compound highlights an area for future investigation within this promising field.
References
- 1. Synergistic anticancer effect of flavonoids from Sophora alopecuroides with Sorafenib against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthohumol, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Sophora flavescens aiton and the absorbed bioactive metabolite matrine individually and in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cells in nude mice [frontiersin.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. medium.com [medium.com]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 9. origene.com [origene.com]
A Side-by-Side Comparison of (2S)-2'-Methoxykurarinone and Sophoraflavanone G for Researchers and Drug Development Professionals
In the landscape of natural product research, flavonoids isolated from Sophora flavescens have garnered significant attention for their diverse pharmacological activities. Among these, (2S)-2'-Methoxykurarinone and Sophoraflavanone G stand out as promising candidates for therapeutic development. This guide provides a detailed, side-by-side comparison of these two flavanones, presenting their biochemical properties, mechanisms of action, and available experimental data to aid researchers, scientists, and drug development professionals in their investigations.
Chemical Structure and Physicochemical Properties
| Property | This compound | Sophoraflavanone G |
| Chemical Formula | C₂₇H₃₂O₆ | C₂₅H₂₈O₆ |
| Molecular Weight | 452.5 g/mol [1] | 424.5 g/mol |
| Appearance | Not specified in available literature | Not specified in available literature |
| Solubility | Not specified in available literature | Poor water solubility |
Comparative Biological Activities: A Quantitative Overview
The following table summarizes the available quantitative data on the biological activities of this compound and Sophoraflavanone G. Direct comparative studies with identical experimental conditions are limited; therefore, data from various sources are presented.
| Biological Activity | This compound | Sophoraflavanone G |
| Antimicrobial Activity (MIC) | Not available in searched literature. | Methicillin-Resistant Staphylococcus aureus (MRSA): 0.5 - 8 µg/mL[2] Staphylococcus aureus (clinical isolate): 0.05 µg/mL[3] mutans streptococci: 0.5 - 4 µg/mL (MBC)[4][5] |
| Anti-inflammatory Activity | Suppresses TNF-α and IL-1β-induced CTACK/CCL27 production.[6] Specific IC₅₀ values not available in searched literature. | Inhibits COX-2 expression and PGE₂ production at 1-50 µM.[7] Reduces pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) at 2.5-20 µM. |
| Antioxidant Activity | Demonstrated antioxidant effects.[6] Specific IC₅₀ values from assays like DPPH or ORAC not available in searched literature. | Possesses antioxidant properties. Specific IC₅₀ values from assays like DPPH or ORAC not available in searched literature. |
| Cytotoxic Activity | Displays cytotoxic activity against human myeloid leukemia HL-60 cells.[8] | Hepatocellular Carcinoma (HCC) cells: IC₅₀ = 6.6 µM[8] Induces apoptosis in human leukemia HL-60 cells at 3-30 µM.[9] |
| Enzyme Inhibition | α-glucosidase: IC₅₀ = 155 µM[10] | Not available in searched literature. |
Mechanisms of Action: A Look into the Signaling Pathways
Both this compound and Sophoraflavanone G exert their biological effects by modulating key cellular signaling pathways.
This compound is known to exhibit its anti-inflammatory effects primarily through the upregulation of Heme Oxygenase-1 (HO-1) , a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties. This induction of HO-1 subsequently leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, this compound effectively dampens the inflammatory response.[6]
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Sophoraflavanone G demonstrates a more multifaceted mechanism of action. Its anti-inflammatory effects are also mediated through the inhibition of the NF-κB pathway , as well as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . MAPKs (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. By suppressing both NF-κB and MAPK pathways, Sophoraflavanone G effectively reduces the production of pro-inflammatory mediators.[10]
Furthermore, Sophoraflavanone G induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[9][11] Its antibacterial activity is primarily attributed to the disruption of the bacterial cell membrane integrity .
Sophoraflavanone G Signaling Pathways
Caption: Key signaling pathways modulated by Sophoraflavanone G.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the activities of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds, this compound and Sophoraflavanone G, are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow for MIC Assay
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Sophoraflavanone G and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample and is instrumental in elucidating signaling pathways.
-
Cell Lysis and Protein Quantification: Cells treated with the compounds of interest are lysed to release their protein content. The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., phosphorylated NF-κB, total ERK), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Both this compound and Sophoraflavanone G present compelling profiles as bioactive flavonoids with therapeutic potential. Sophoraflavanone G has been more extensively studied, with a significant body of evidence supporting its potent antibacterial, anti-inflammatory, and anticancer activities through well-defined mechanisms. This compound, while less characterized quantitatively in the public domain, shows promise as an anti-inflammatory agent through a distinct mechanism involving the induction of the cytoprotective HO-1 pathway.
For researchers and drug development professionals, Sophoraflavanone G offers a more established foundation for further investigation, particularly in the areas of infectious diseases and oncology. This compound, on the other hand, represents a promising lead for the development of novel anti-inflammatory therapeutics, and further research to quantify its bioactivities is highly warranted. This side-by-side comparison aims to facilitate a more informed selection and investigation of these compounds in the pursuit of novel therapeutic agents.
References
- 1. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorlab.com [biorlab.com]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 10. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of (2S)-2'-Methoxykurarinone and its Analogs: A Comparative Guide
(2S)-2'-Methoxykurarinone, a lavandulyl flavanone (B1672756) isolated from the roots of Sophora flavescens, has demonstrated notable cytotoxic activity, positioning it as a compound of interest for researchers in drug discovery and development. This guide provides a comparative analysis of its structure-activity relationship (SAR) alongside its analogs, supported by experimental data and detailed protocols to facilitate further research.
Comparative Cytotoxicity of this compound and Related Flavanones
The cytotoxic potential of this compound and its close analogs has been evaluated against human myeloid leukemia HL-60 cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, are summarized in the table below. This data provides a direct comparison of the cytotoxic efficacy of these structurally related lavandulyl flavanones.
| Compound Name | Structure | Cell Line | IC50 (µM)[1][2][3] |
| This compound | 2'-OCH3 substituted kurarinone | HL-60 | 13.7 |
| (-)-Kurarinone | Parent compound to 2'-Methoxykurarinone | HL-60 | 18.5 |
| Sophoraflavanone G | Isomeric with kurarinone | HL-60 | 12.5 |
| Leachianone A | Isomeric with kurarinone | HL-60 | 11.3 |
Note: Cisplatin, a standard chemotherapy drug, exhibited an IC50 value of 2.3 μM in the same study for comparison.[2]
From this limited dataset, a preliminary SAR can be inferred. The introduction of a methoxy (B1213986) group at the 2'-position of kurarinone, to yield this compound, results in a slight enhancement of cytotoxic activity compared to the parent compound. Sophoraflavanone G and Leachianone A, which are isomers of kurarinone, show slightly greater potency, suggesting that the spatial arrangement of the lavandulyl group and other substituents on the flavanone core plays a crucial role in determining the cytotoxic effect.
General Structure-Activity Relationships for Anticancer Activity of Related Flavonoids
While specific SAR studies on a wide range of this compound analogs are limited, general trends for the anticancer activity of prenylated and methoxylated flavonoids can provide valuable insights for the design of new derivatives:
-
Prenylation: The presence and nature of prenyl or lavandulyl groups are often critical for the cytotoxic activity of flavonoids. These lipophilic moieties can enhance membrane permeability and interaction with intracellular targets.[4][5][6]
-
Hydroxylation and Methoxylation: The pattern of hydroxyl and methoxy groups on the A and B rings of the flavanone scaffold significantly influences biological activity. Strategic placement of these groups can affect the molecule's interaction with target enzymes and signaling proteins.[7]
-
Flavanone Core: The flavanone skeleton itself is a key pharmacophore. Modifications to the C-ring, such as the introduction of a double bond to form a flavone, can alter the planarity and electronic properties of the molecule, thereby impacting its biological activity.[8]
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its analogs, detailed protocols for key experiments are provided below.
Cytotoxicity Assay using MTT
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human myeloid leukemia HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration using non-linear regression analysis.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and its analogs
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway Modulation
The parent compound, kurarinone, has been reported to exert its anticancer and anti-inflammatory effects by modulating key cellular signaling pathways, including STAT3 and Akt.[9][10] These pathways are critical for cell proliferation, survival, and inflammation.
While direct experimental validation for this compound's effect on these pathways is still emerging, it is hypothesized to share a similar mechanism of action due to its structural similarity to kurarinone.
Below is a diagram illustrating the putative signaling pathway modulated by kurarinone.
Caption: Hypothesized signaling pathway modulation by this compound.
This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs. The provided data and protocols offer a starting point for more extensive SAR studies and mechanistic investigations, which are crucial for the development of novel anticancer and anti-inflammatory agents. Further research is warranted to synthesize a broader range of analogs and to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Cytotoxic lavandulyl flavanones from Sophora flavescens. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Synthesis and Activity Evaluation of Novel Prenylated Flavonoids as Antiproliferative Agents [crcu.jlu.edu.cn]
- 6. C-prenylated flavonoids with potential cytotoxic activity against solid tumor cell lines | Masaryk University [muni.cz]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
Correlation of In Vitro and In Vivo Activity of (2S)-2'-Methoxykurarinone: A Comparative Guide
(2S)-2'-Methoxykurarinone (MOK) , a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential. We will also compare MOK's performance with established alternative compounds in the fields of oncology, inflammation, and neuroprotection.
I. Overview of this compound Activity
This compound is a derivative of kurarinone (B208610) and is often discussed in the literature under the broader term "kurarinone." While structurally very similar, it is important to note that some studies do not differentiate between the two. For the purpose of this guide, we will present data available for both, with clarifications where possible. MOK has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.
The primary mechanism of action for its anti-inflammatory effects involves the modulation of key signaling pathways. MOK has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[1] This is achieved, in part, through the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[1][2]
II. In Vitro and In Vivo Data Comparison
Direct correlation studies for this compound are limited. However, by compiling available data for MOK and the closely related kurarinone, we can draw preliminary comparisons between its activity in cellular assays and animal models.
Anti-Inflammatory Activity
| Compound | In Vitro Assay | Cell Line | IC50 | In Vivo Model | Animal | Dose | Efficacy |
| Kurarinone | NF-κB Inhibition | HEK293 | 5.8 µg/mL | Collagen-Induced Arthritis | Mice | 100 mg/kg/day (oral) | Reduced arthritis severity; Decreased pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, IL-17A)[3][4] |
| Kurarinone | iNOS Expression | RAW264.7 | - | TNBS-Induced Colitis | Mice | - | Mitigated colonic tissue damage |
| Parthenolide (B1678480) | NF-κB Inhibition | - | ~5 µM | LPS-induced inflammation | Mice | 5 mg/kg (i.p.) | Reduced serum IL-6 levels[5] |
| Quercetin | NF-κB Recruitment | Mode-K | 40-44 µM | - | - | - | - |
Anticancer Activity
| Compound | In Vitro Assay | Cell Line | IC50 | In Vivo Model | Animal | Dose | Efficacy |
| Kurarinone | Cytotoxicity | HL-60 | 18.5 µM[6] | - | - | - | - |
| Kurarinone | Cytotoxicity | H1688 (SCLC) | 12.5 µM[7] | A549 (NSCLC) Xenograft | Mice | 100 mg/kg | Increased apoptosis in tumor tissue[7] |
| Kurarinone | Cytotoxicity | H146 (SCLC) | 30.4 µM[7] | A549 (NSCLC) Xenograft | Mice | 20 and 40 mg/kg/day | Inhibited tumor growth[8] |
| Quercetin | Cytotoxicity | PC-3 | - | PC-3 Xenograft | Mice | 20 mg/kg/day (i.p.) | Significantly reduced tumor volume and weight[3] |
| Quercetin | Cytotoxicity | A549 | - | A549 Xenograft | Mice | 50 mg/kg | Significantly suppressed tumor growth[7] |
| Quercetin | Cytotoxicity | MCF-7 | - | MCF-7 Xenograft | Mice | 50 µg/g daily | Significantly inhibited tumor growth[9] |
Neuroprotective Activity
| Compound | In Vitro Assay | Cell Line | IC50 | In Vivo Model | Animal | Dose | Efficacy |
| This compound | BACE1 Inhibition | - | - | - | - | - | - |
| Kurarinone | - | - | - | MPTP-induced Parkinson's Disease | Mice | 5, 10, and 20 mg/kg | Alleviated neuroinflammation[10] |
| Resveratrol | - | - | - | Alzheimer's Disease Model | Rats | 30 mg/kg | Reduced ischemia-reperfusion induced damage[9] |
III. Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB activation.
Materials:
-
HEK293 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
TNF-α
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 24-well plate and grow to 80-90% confluency.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Western Blot for Heme Oxygenase-1 (HO-1) Induction
This protocol details the detection of HO-1 protein expression in response to this compound treatment.
Materials:
-
HaCaT keratinocytes
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HO-1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture HaCaT cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
IV. Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for correlating in vitro and in vivo activity.
V. Conclusion
This compound and its closely related compound, kurarinone, demonstrate promising anti-inflammatory, anticancer, and neuroprotective activities in both in vitro and in vivo models. The primary mechanism for its anti-inflammatory effects appears to be the inhibition of the NF-κB pathway and induction of HO-1. While direct correlative studies are lacking, the effective doses observed in animal models appear to be achievable and warrant further investigation.
Compared to other natural compounds like quercetin, resveratrol, and parthenolide, MOK and kurarinone show comparable or, in some cases, more potent activity in preclinical models. However, more rigorous head-to-head comparative studies and dedicated pharmacokinetic and pharmacodynamic studies of this compound are necessary to fully elucidate its therapeutic potential and establish a clear in vitro to in vivo correlation. The data presented in this guide serves as a valuable resource for researchers to design future studies aimed at translating the promising preclinical findings of this compound into clinical applications.
References
- 1. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanisms of (2S)-2'-Methoxykurarinone: A Comparative Guide
(2S)-2'-Methoxykurarinone, a natural flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising candidate in oncology research. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with other relevant compounds and presenting supporting experimental data for researchers, scientists, and drug development professionals.
This document delves into the cytotoxic and mechanistic properties of this compound and its close analog, kurarinone (B208610). For comparative analysis, we will contrast its activity with 2-Methoxyestradiol (B1684026) (2-ME2), a well-studied endogenous metabolite of estradiol, and other flavonoids that share similar mechanisms of inducing cell death and cell cycle arrest in cancer cells.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of this compound and comparator compounds has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. It is important to note that direct comparisons of IC50 values should be made with caution when data is sourced from different studies due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Human Myeloid Leukemia | 13.7 | [1] |
| Kurarinone | H1688 | Small Cell Lung Carcinoma | 12.5 ± 4.7 | [2] |
| H146 | Small Cell Lung Carcinoma | 30.4 ± 5.1 | [2] | |
| A549 | Non-Small Cell Lung Carcinoma | > 50 µg/mL | [3] | |
| PC3 | Prostate Cancer | 24.7 | [4] | |
| Hela | Cervical Cancer | 18.5 | [5] | |
| 2-Methoxyestradiol (2-ME2) | LTED | Breast Cancer | 0.93 ± 0.11 | [6] |
| MCF-7 | Breast Cancer | 6.79 ± 0.71 | [6] | |
| Myeloma Cell Lines | Multiple Myeloma | 20.8 - 34.1 | [7] | |
| Fisetin (Flavonoid) | LNCaP | Prostate Cancer | 20 | [8] |
| PC3 | Prostate Cancer | 20 | [8] | |
| Baicalein (Flavonoid) | LNCaP | Prostate Cancer | 30 | [8] |
| PC3 | Prostate Cancer | 30 | [8] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound and related flavonoids exert their anti-cancer effects through several key mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Furthermore, they modulate critical signaling pathways involved in inflammation and oxidative stress.
Induction of Apoptosis
A hallmark of many effective anti-cancer agents is the ability to trigger apoptosis in tumor cells. Kurarinone has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
Quantitative Apoptosis Data:
Treatment of H1688 small cell lung cancer cells with kurarinone for 24 hours resulted in a dose-dependent increase in apoptosis, as measured by Annexin V/PI staining.[2]
| Kurarinone Concentration (µM) | Total Apoptotic Cells (%) |
| 0 | 2.4 ± 1.8 |
| 6.25 | 10.3 ± 0.9 |
| 12.5 | 33.3 ± 2.9 |
| 25 | 73.1 ± 3.0 |
This induction of apoptosis is associated with the activation of key executioner proteins, including caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2] Furthermore, kurarinone treatment leads to a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while upregulating the pro-apoptotic protein Bax.[2]
Cell Cycle Arrest
In addition to apoptosis, this compound and its analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Kurarinone has been observed to induce an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis, and also at the G2/M phase of the cell cycle.[8][9]
Quantitative Cell Cycle Data:
Treatment of H1688 cells with kurarinone for 24 hours led to a significant increase in the sub-G1 cell population.[2]
| Kurarinone Concentration | Sub-G1 Phase Cells (%) |
| DMSO (Control) | 1.4 |
| Kurarinone | up to 59.3 |
This G2/M arrest is a mechanism also shared by 2-Methoxyestradiol, which has been shown to disrupt microtubule formation, a critical process for mitosis.[2]
Modulation of Signaling Pathways
The anti-cancer activity of these flavonoids is also linked to their ability to modulate key intracellular signaling pathways that regulate inflammation, cell survival, and oxidative stress.
-
NF-κB Pathway: Kurarinone has been shown to inhibit the activation of the NF-κB pathway.[5] The NF-κB signaling cascade is often constitutively active in cancer cells, promoting cell survival and proliferation. By inhibiting this pathway, kurarinone can sensitize cancer cells to apoptosis.[5]
-
Nrf2/KEAP1 Pathway: This pathway is the master regulator of the cellular antioxidant response. Some flavonoids can modulate this pathway, leading to the expression of antioxidant enzymes that can protect normal cells from oxidative stress but can also be exploited by cancer cells to survive. The precise role of this compound in this pathway requires further investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.[10][11]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5][10]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Apoptosis signaling pathways activated by this compound.
Caption: Experimental workflow for assessing apoptosis.
Caption: Modulation of NF-κB and Nrf2 signaling pathways.
Conclusion
This compound demonstrates significant anti-cancer potential through the induction of apoptosis and cell cycle arrest, mechanisms shared with other promising flavonoids and anti-cancer agents like 2-Methoxyestradiol. Its ability to modulate key signaling pathways such as NF-κB further underscores its therapeutic promise. The provided data and protocols offer a solid foundation for researchers to build upon, enabling further investigation and direct comparative studies to fully elucidate the clinical potential of this natural compound. Future research should focus on head-to-head comparisons with established and emerging therapies to better define its position in the landscape of cancer therapeutics.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry. | Semantic Scholar [semanticscholar.org]
- 10. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
A Comparative Analysis of (2S)-2'-Methoxykurarinone and Synthetic Flavonoids: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally occurring flavanone (B1672756), (2S)-2'-Methoxykurarinone, and a selection of synthetic flavonoids. The focus of this comparison is on their respective antioxidant and anti-inflammatory activities, supported by experimental data from various studies. While direct quantitative antioxidant and anti-inflammatory data for this compound is limited in the current literature, this guide utilizes data available for its parent compound, kurarinone (B208610), as a proxy for its anti-inflammatory potential and discusses the general antioxidant properties of the lavandulyl flavanone class to which it belongs.
Executive Summary
This compound, a natural flavonoid isolated from the roots of Sophora flavescens, belongs to the class of lavandulyl flavanones.[1] This class of compounds, along with other prenylated flavonoids, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Synthetic flavonoids, on the other hand, offer the potential for structural modification to enhance specific biological activities. This guide presents a side-by-side comparison of the performance of this compound's parent compound, kurarinone, and various synthetic flavonoids in established in vitro antioxidant and anti-inflammatory assays.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of kurarinone (as a proxy for this compound) and several synthetic flavonoids. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.
Table 1: Antioxidant Activity of Synthetic Flavonoids (DPPH Radical Scavenging Assay)
| Compound | Flavonoid Class | IC50 (µM) | Reference |
| 3',4'-Dihydroxyflavone | Flavone | 9.61 ± 1.36 | [4] |
| Luteolin | Flavone | 16.90 ± 0.74 | [4] |
| Quercetin | Flavonol | - | [5] |
| Synthetic Flavonol 70 | Flavonol | 10.67 ± 0.23 | [6] |
| Synthetic Chalcone 19 | Chalcone | 86.23 ± 2.44 | [6] |
| Synthetic Flavanone 4G | Flavanone | 0.603 µg/mL | [7] |
| Synthetic Flavanone 4F | Flavanone | 0.906 µg/mL | [7] |
Note: Direct DPPH radical scavenging IC50 values for this compound or kurarinone were not available in the reviewed literature. However, prenylated flavanones are recognized for their antioxidant potential.[6]
Table 2: Anti-inflammatory Activity of Kurarinone and Synthetic Flavonoids (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | Flavonoid Class | IC50 (µM) | Reference |
| Kurarinone | Flavanone | Not explicitly defined as IC50, but showed significant inhibition | [8][9] |
| 2',3',5,7-Tetrahydroxyflavone | Flavone | 19.7 | [10] |
| Luteolin | Flavone | 17.1 | [10] |
| Synthetic Flavanone 4G | Flavanone | 0.603 µg/mL | [7] |
| Synthetic Flavanone 4F | Flavanone | 0.906 µg/mL | [7] |
| Synthetic Flavanone 4D | Flavanone | 1.030 µg/mL | [7] |
| Synthetic Flavanone 4J | Flavanone | 1.830 µg/mL | [7] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the test compounds.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Sample Preparation: The test compounds (natural and synthetic flavonoids) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce NO production. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the solvent used for the compounds) are included.
-
Nitrite Quantification (Griess Assay):
-
An aliquot of the cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Calculation of NO Inhibition: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows:
Where Nitrite_LPS is the nitrite concentration in the LPS-stimulated vehicle control and Nitrite_sample is the nitrite concentration in the cells treated with the test compound and LPS.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of NO inhibition against the concentration of the test compound.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of the test compounds on the viability of RAW 264.7 cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for the same duration as the anti-inflammatory assay.
-
MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows:
Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the untreated control cells.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Prenylation of flavonoids by DMATS1 and their anti‐inflammatory activities | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Prenylation of flavonoids by DMATS1 and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kurarinone exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2S)-2'-Methoxykurarinone: A Guide for Laboratory Professionals
For immediate reference, treat (2S)-2'-Methoxykurarinone as a hazardous chemical waste and consult your institution's Environmental Health and Safety (EHS) office for specific guidance. As a novel compound primarily used in research, comprehensive hazard data may not be available. Therefore, exercising caution is paramount to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Assessment
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Segregation and Container Management
Proper segregation and containment are critical first steps in the disposal process.
-
Waste Categorization: this compound waste should be classified as hazardous chemical waste . Do not mix it with non-hazardous trash or other waste streams like biological or radioactive waste.[3][4]
-
Container Selection: Use only chemically compatible containers for waste storage, preferably plastic.[5] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Handle with Caution"). The accumulation start date must also be clearly visible on the label.[3]
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Clean, dry, and sealed compatible container. | "Hazardous Waste", "this compound", Accumulation Start Date, Hazard symbols. |
| Liquid Waste (in solvent) | Leak-proof, compatible solvent waste container. | "Hazardous Waste", "this compound", Name of solvent(s), Approximate concentration, Accumulation Start Date, Hazard symbols. |
| Contaminated Labware (e.g., pipette tips, gloves) | Lined, sealable container designated for hazardous chemical waste. | "Hazardous Waste", "Contaminated with this compound", Accumulation Start Date. |
On-site Storage and Handling
Adherence to proper storage protocols is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[6]
-
Storage Location: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][7] This area should be well-ventilated and have secondary containment to prevent spills.[3]
-
Segregation of Incompatibles: Ensure that the container holding this compound waste is not stored with incompatible chemicals. While specific incompatibility data is unavailable, as a general rule, keep it separate from strong acids, bases, and oxidizing agents.[6]
-
Accumulation Limits: Do not exceed the storage time limits for hazardous waste as defined by your institution and regulations like the EPA's Subpart K for academic laboratories.[6]
Disposal Procedures
The primary and mandated method for disposing of this compound is through your institution's licensed hazardous waste disposal program.
Step 1: Waste Collection Collect all waste materials—pure compound, solutions, and contaminated consumables—in the appropriately labeled containers as described above.
Step 2: Requesting Pickup Once your waste container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your institution's EHS or hazardous waste management department.[8]
Step 3: Awaiting Collection Ensure the waste container remains closed and properly stored in the SAA while awaiting pickup.[5]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[8] This is strictly prohibited for hazardous chemicals.
-
DO NOT dispose of this compound in the regular trash.[6]
-
DO NOT attempt to neutralize or treat the chemical in the lab unless it is part of a documented experimental protocol and approved by your institution's safety office.[9]
-
DO NOT dispose of the waste by evaporation in a fume hood.[8]
Spill Management
Any materials used to clean up a spill of this compound must also be treated as hazardous waste.
Step 1: Evacuate and Secure Evacuate all non-essential personnel from the area and restrict access.
Step 2: Use Spill Kit Wearing appropriate PPE, use a chemical spill kit to absorb the material.
Step 3: Collect and Contain Carefully collect the absorbent material and any contaminated debris. Place it in a designated hazardous waste container and label it as "Spill Debris with this compound."[8]
Step 4: Decontaminate Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
Waste Minimization
In line with green chemistry principles, laboratories should strive to minimize waste generation.[4]
-
Order only the quantity of this compound required for your experiments.[5]
-
Design experiments to use the smallest scale feasible.[5]
-
Do not generate excess solutions that will not be used.
Diagram: Disposal Decision Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling (2S)-2'-Methoxykurarinone
(2S)-2'-Methoxykurarinone , a compound isolated from the roots of Sophora flavescens, has demonstrated various biological activities, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects.[1] It has also been shown to inhibit osteoclastogenesis and bone resorption and displays cytotoxic activity against human myeloid leukemia HL-60 cells.[1] Due to its potential biological activity, careful handling and adherence to safety protocols are essential in a laboratory setting. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when working with organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risks throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the compound in a cool, dry, and dark place.[2] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[1]
2. Handling and Preparation:
-
Engineering Controls: Always handle the solid form of this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[2]
-
Procedure:
-
Ensure the work area is clean and uncluttered before starting.[2]
-
Don the appropriate PPE as outlined in the table above.[2]
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Avoid creating dust during handling.[2]
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[2]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.[2]
-
3. Experimental Use:
-
When conducting experiments, always wear the appropriate PPE.
-
Be mindful of the potential for spills and have a spill kit readily available.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[2] |
Decontamination:
-
All non-disposable equipment that comes into contact with the compound must be thoroughly decontaminated.
-
The rinse water from decontamination should be collected and disposed of as hazardous liquid waste.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from receiving the compound to its final disposal.
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
